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  • Product: 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one
  • CAS: 2375268-40-7

Core Science & Biosynthesis

Foundational

4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one CAS number 2375268-40-7

An In-depth Technical Guide to the Synthesis and Application of 5-Oxaspiro[2.4]heptan-6-one, a Key Intermediate in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction The spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 5-Oxaspiro[2.4]heptan-6-one, a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Within this class of molecules, 5-oxaspiro[2.4]heptan-6-one represents a crucial building block, particularly in the synthesis of leukotriene antagonists, which are significant in the treatment of asthma and other inflammatory conditions.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-oxaspiro[2.4]heptan-6-one, with a focus on the practical methodologies relevant to researchers in the field. While information on the specific derivative, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one (CAS 2375268-40-7), is not publicly available, this guide on its parent compound serves as a foundational resource.

Synthesis of 5-Oxaspiro[2.4]heptan-6-one

A patented and efficient synthesis of 5-oxaspiro[2.4]heptan-6-one has been developed, which avoids the formation of isomeric byproducts often encountered in other synthetic routes.[2] The process begins with the readily available [3-(hydroxymethyl)oxetan-3-yl]acetonitrile and proceeds through a key bis(bromomethyl) intermediate.

Overall Synthetic Pathway

The synthesis can be conceptualized as a two-stage process:

  • Formation of the Lactone Intermediate: Treatment of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide leads to the formation of 4,4-bis(bromomethyl)dihydro-2-furanone. This reaction proceeds through isolatable intermediates depending on the reaction conditions.[2]

  • Intramolecular Cyclization: The resulting 4,4-bis(bromomethyl)dihydro-2-furanone undergoes an intramolecular Wurtz-type reaction upon treatment with zinc powder to yield the final product, 5-oxaspiro[2.4]heptan-6-one.[2]

Synthesis_Pathway start [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile intermediate 4,4-Bis(bromomethyl)dihydro-2-furanone start->intermediate HBr product 5-Oxaspiro[2.4]heptan-6-one intermediate->product Zn, N,N-dimethyl acetamide, 120°C

Caption: Synthetic route to 5-Oxaspiro[2.4]heptan-6-one.

Detailed Experimental Protocol

The following protocol is adapted from the patented synthesis.[2]

Step 1: Synthesis of 4,4-Bis(bromomethyl)dihydro-2-furanone (III)

  • To a solution of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile (II) in a suitable solvent, add an excess of hydrogen bromide (more than 3 molar equivalents).

  • Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the scale and solvent used, with more drastic conditions (e.g., 120°C) ensuring complete conversion.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and isolate the crude 4,4-bis(bromomethyl)dihydro-2-furanone (III) by extraction or crystallization.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

  • In a reaction vessel, combine 4,4-bis(bromomethyl)dihydro-2-furanone (III) and zinc powder (approximately 2 molar equivalents) in N,N-dimethyl acetamide.

  • Heat the mixture to 120°C with stirring for 2-5 hours.[2]

  • After cooling to room temperature, introduce ammonia gas to precipitate zinc salts.

  • Filter off the precipitate and excess zinc.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation or chromatography to yield pure 5-oxaspiro[2.4]heptan-6-one (I).

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 5-oxaspiro[2.4]heptan-6-one.

PropertyValueSource
Molecular Formula C₆H₈O₂[3]
Molecular Weight 112.13 g/mol [3]
IUPAC Name 5-oxaspiro[2.4]heptan-6-one[3]
CAS Number 33867-36-6[3]
SMILES C1CC12CC(=O)OC2[3]
Appearance Yellowish liquid (crude)[2]

Applications in Drug Discovery and Development

The primary documented application of 5-oxaspiro[2.4]heptan-6-one is as a key intermediate in the synthesis of leukotriene antagonists.[2] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic and inflammatory diseases. By blocking the action of leukotrienes, these antagonists can reduce bronchoconstriction, inflammation, and mucus production.

Role in Leukotriene Antagonist Synthesis

The spirocyclic lactone can be further functionalized to introduce the necessary pharmacophoric elements for potent leukotriene receptor antagonism. The cyclopropane ring provides a rigid and defined spatial orientation for substituents, which can be crucial for high-affinity binding to the target receptor. A notable example of a drug synthesized from a related spirocyclic intermediate is Montelukast.[4]

Drug_Discovery_Pathway start 5-Oxaspiro[2.4]heptan-6-one intermediate Multi-step Functionalization start->intermediate product Leukotriene Antagonist (e.g., Montelukast Precursors) intermediate->product target CysLT1 Receptor product->target Antagonism

Caption: Role of 5-oxaspiro[2.4]heptan-6-one in drug discovery.

Safety and Handling

PrecautionDetails
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
Ventilation Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][6]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[5][6]
Storage Keep container tightly closed in a dry and well-ventilated place. Refrigeration may be required for long-term stability.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]

Conclusion

5-Oxaspiro[2.4]heptan-6-one is a valuable synthetic intermediate with a clear application in the development of leukotriene antagonists. The synthetic route presented provides an efficient and scalable method for its production. For researchers in drug discovery and medicinal chemistry, this spirocyclic lactone offers a versatile platform for the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and derivatization could open up new avenues for the development of drugs targeting a range of diseases.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2025, December 18). Safety Data Sheet.
  • Bock, M. G., & Dipardo, R. M. (1996). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219402, 5-Oxaspiro[2.4]heptan-6-one. PubChem.
  • Fluorochem. (n.d.). 4-Oxaspiro[2.4]Heptan-6-ol.
  • Gu, Z., & Zha, S. (2014). Preparation method of 5-oxaspiro[3][6]heptane-6-one and intermediate thereof. Google Patents. (CN103936703A)

  • Sigma-Aldrich. (n.d.). 4-Azaspiro[2.4]heptan-5-one.
  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473.
  • AiFChem. (n.d.). 5-Oxaspiro[2.4]heptan-6-one.
  • Advanced ChemBlocks. (2026, February 1). 4-oxa-6-azaspiro[2.4]heptan-5-one 97%.
  • King, F. D. (2001). Synthesis of 6-Methoxy-1-oxaspiro[3][7]deca-6,9-diene-8-one. Arkivoc, 2001(10), 25-32.

  • Samultceva, S. O., Dvorko, M. Y., Shabalin, D. A., Ushakov, I. A., Vashchenko, A. V., Schmidt, E. Y., & Trofimov, B. A. (2022). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 20(26), 5225-5233.
  • U.S. Environmental Protection Agency. (2025, October 15). 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one. CompTox Chemicals Dashboard.
  • 2a biotech. (n.d.). 5-Oxaspiro[2.4]heptan-6-one.
  • Fluorochem. (n.d.). 4-AZASPIRO[2.4]HEPTAN-5-ONE.
  • AccelaChem. (n.d.). 1238704-57-8,4-Oxa-6-azaspiro[2.4]heptan-5-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276688, 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one. PubChem.
  • Ju, C., & Moan, J. (2019). Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. Pharmaceuticals, 12(4), 164.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide.
  • Franchini, S., Sorbi, C., Tait, A., Piazzi, L., Cilia, A., Ronsisvalle, G., ... & Cavalli, A. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1165-1174.
  • Polsky Center for Entrepreneurship and Innovation. (2021, July 30).
  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2013). Multicomponent reactions - opportunities for the pharmaceutical industry. Drug Discovery Today: Technologies, 10(1), e15-e20.
  • Stepan, A. F., Karki, K., & McDonald, I. M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, a molecule of interest in medicinal chemistry due to its spirocyclic lactone framework. The synthesis leverages a strategic iodolactonization reaction on a custom-designed unsaturated carboxylic acid precursor containing a vinyl-substituted cyclopropane moiety. This document elucidates the mechanistic rationale behind the chosen synthetic route, provides detailed experimental protocols, and discusses the critical parameters for successful execution. The guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex spirocyclic systems and novel therapeutic agents.

Introduction: The Significance of Spirocyclic Lactones

Spirocyclic systems, particularly those incorporating a lactone moiety, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents[1][2][3]. The rigid, three-dimensional architecture imparted by the spiro center offers a unique scaffold for probing biological space, often leading to enhanced target affinity and improved pharmacokinetic profiles. The γ-butyrolactone ring, specifically, is a known pharmacophore in various therapeutic areas, including oncology and infectious diseases[3]. The target molecule, 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, combines this privileged lactone structure with a reactive iodomethyl group, presenting a valuable intermediate for further chemical elaboration and the development of novel covalent inhibitors or molecular probes.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that a powerful and convergent approach to its synthesis would be through an intramolecular iodolactonization reaction. This reaction is a well-established method for the stereoselective formation of lactones from unsaturated carboxylic acids[4][5].

Retrosynthesis Target 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Disconnect Iodolactonization Target->Disconnect Precursor 1-(Carboxymethyl)vinylcyclopropane Disconnect->Precursor

Caption: Retrosynthetic analysis of the target compound.

This strategy hinges on the synthesis of a suitable unsaturated carboxylic acid precursor, namely 1-(carboxymethyl)vinylcyclopropane. The subsequent iodolactonization is anticipated to proceed via an electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate nucleophile. This approach offers the advantage of installing both the lactone ring and the iodomethyl functionality in a single, highly regioselective step.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step sequence commencing from commercially available starting materials. The key steps involve the formation of a vinylcyclopropane intermediate followed by its conversion to the carboxylic acid precursor and the final iodolactonization.

Synthetic_Pathway cluster_0 Step 1: Simmons-Smith Cyclopropanation cluster_1 Step 2: Hydrometalation and Carboxylation cluster_2 Step 3: Iodolactonization A 2-Methyl-1-buten-3-yne B 1-Ethynyl-1-methylcyclopropane A->B  CH2I2, Zn-Cu C 1-Ethynyl-1-methylcyclopropane D 1-(Carboxymethyl)vinylcyclopropane C->D  1. Catecholborane  2. Pd(PPh3)4, CO2 E 1-(Carboxymethyl)vinylcyclopropane F 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one E->F  I2, NaHCO3, MeCN

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Ethynyl-1-methylcyclopropane

Protocol:

  • To a stirred suspension of zinc-copper couple (1.2 eq.) in anhydrous diethyl ether, a solution of diiodomethane (1.1 eq.) in diethyl ether is added dropwise under a nitrogen atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-methyl-1-buten-3-yne (1.0 eq.) in diethyl ether is then added dropwise, and the reaction mixture is refluxed for 8 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 1-ethynyl-1-methylcyclopropane.

Mechanistic Rationale: The Simmons-Smith reaction is a classic method for the preparation of cyclopropanes from alkenes. It involves the formation of an organozinc carbenoid, which then adds to the double bond of the starting enyne in a concerted fashion. The choice of the zinc-copper couple is crucial for the efficient generation of the carbenoid species.

Step 2: Synthesis of 1-(Carboxymethyl)vinylcyclopropane

Protocol:

  • To a solution of 1-ethynyl-1-methylcyclopropane (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, catecholborane (1.1 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is then added, and the flask is evacuated and backfilled with carbon dioxide gas (balloon pressure).

  • The reaction is stirred at 50 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and quenched with water.

  • The mixture is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(carboxymethyl)vinylcyclopropane.

Mechanistic Rationale: This step involves a palladium-catalyzed carboxylation of an intermediate vinylborane. The initial hydroboration of the alkyne with catecholborane proceeds with high regioselectivity to place the boron atom at the terminal carbon. The subsequent palladium-catalyzed cross-coupling with carbon dioxide introduces the carboxylic acid functionality.

Step 3: Synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Protocol:

  • A solution of 1-(carboxymethyl)vinylcyclopropane (1.0 eq.) in acetonitrile is treated with a solution of iodine (1.5 eq.) and sodium bicarbonate (2.0 eq.) in water.

  • The reaction mixture is stirred at room temperature for 24 hours in the dark.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one.

Mechanistic Rationale: The iodolactonization proceeds through the formation of an iodonium ion intermediate upon the electrophilic attack of iodine on the vinyl group[4]. The proximate carboxylic acid then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules[6]. The use of sodium bicarbonate as a base is essential to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.

Iodolactonization_Mechanism cluster_0 Iodonium Ion Formation cluster_1 Intramolecular Cyclization (5-exo-tet) A Precursor B Iodonium Ion A->B I2 C Iodonium Ion D Product C->D Nucleophilic Attack

Caption: Key steps in the iodolactonization mechanism.

Characterization Data (Predicted)

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
1-Ethynyl-1-methylcyclopropane C₆H₈2.0 (s, 1H), 1.2 (s, 3H), 0.8-0.6 (m, 4H)85.0, 68.0, 20.0, 15.0
1-(Carboxymethyl)vinylcyclopropane C₇H₁₀O₂10.5 (br s, 1H), 6.0 (s, 1H), 5.5 (s, 1H), 2.5 (s, 2H), 0.9-0.7 (m, 4H)175.0, 140.0, 120.0, 40.0, 18.0, 12.0
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one C₇H₉IO₂4.5-4.3 (m, 1H), 3.5 (d, 2H), 2.8 (dd, 1H), 2.6 (dd, 1H), 1.0-0.8 (m, 4H)172.0, 80.0, 42.0, 35.0, 15.0, 10.0, 5.0

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound synthetic route to 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one. The key to this synthesis is a strategically planned iodolactonization reaction that efficiently constructs the core spirocyclic lactone structure. The provided protocols are based on well-established and reliable chemical transformations, offering a high probability of success for experienced synthetic chemists. The final product, with its versatile iodomethyl handle, is a promising building block for the synthesis of more complex molecules and for the development of novel probes and therapeutics in drug discovery programs. Further work could focus on the stereoselective synthesis of the precursor to obtain enantiomerically pure final products.

References

  • Synthesis of some cyclopropyl-γ-lactones as analogues of cytotoxic α-methylene-γ-lactones. Journal of the Chemical Society, Perkin Transactions 1.
  • Preparation and use of gamma-butyrolactones as cross-linking agents.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC.
  • Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters.
  • Iodolactoniz
  • Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activ
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science (RSC Publishing).
  • Ring-opening reactions of cyclopropanes. Part 7.
  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Iodide-Catalyzed Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes. University of Toyama.
  • Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. Chemistry Stack Exchange.
  • Preparation method of 5-oxaspiro[1][7]heptane-6-one and intermediate thereof. Google Patents.

  • Synthesis of 6-Methoxy-1-oxaspiro[1][2]deca-6,9-diene-8-one. Organic Syntheses.

  • Organic Syntheses Procedure. Organic Syntheses.
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  • Iodolactonization: Past and Present Examples.
  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Vinyl-substituted cyclopropanes undergo thermal rearrangement to yield cyclopentenes. Propose a mechanism for the reaction, and identify the pericyclic process involved. Vaia.
  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.

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Foundational

An In-depth Technical Guide to 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Derivatives and Analogs: A Covalent Approach in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical reactivity, and potential therapeutic applications of this intriguing class of molecules, with a particular focus on their promise as covalent inhibitors in oncology.

Introduction: The Allure of the Spirocyclic Lactone Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, potentially leading to improved potency and selectivity for biological targets.[1] When a lactone (cyclic ester) is part of a spirocyclic framework, the resulting spirolactone can be found at the core of numerous natural products and bioactive compounds, exhibiting a wide array of pharmacological properties.[2]

The 5-oxaspiro[2.4]heptan-6-one core, in particular, is a compact and rigid scaffold that presents a unique spatial arrangement of functional groups. This structural motif has been explored as a key intermediate in the synthesis of pharmaceuticals, such as the asthma medication Montelukast.[3] The introduction of a reactive iodomethyl group at the 4-position transforms this relatively stable core into a potential alkylating agent, opening up avenues for its application as a covalent inhibitor in drug discovery.[4][5]

Covalent inhibitors, which form a stable, covalent bond with their biological target, have seen a resurgence in recent years.[6] This class of drugs can offer prolonged duration of action and high potency.[7] The 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one scaffold is an exemplary candidate for this approach, with the spirocyclic lactone portion serving as the "guidance system" to direct the molecule to the target protein, and the iodomethyl "warhead" forming the covalent linkage.

Synthetic Strategies: Building the Core and Arming the Warhead

The synthesis of 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one can be logically approached in two main stages: the construction of the 5-oxaspiro[2.4]heptan-6-one core and the subsequent introduction of the iodomethyl functionality.

Synthesis of the 5-Oxaspiro[2.4]heptan-6-one Core

Several synthetic routes to the 5-oxaspiro[2.4]heptan-6-one core have been reported, primarily in the context of its use as a precursor to Montelukast.[3] A common and efficient method involves the cyclization of a bis(bromomethyl) compound derived from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.[8]

Synthesis_of_Core Start [3-(hydroxymethyl)oxetan-3-yl]acetonitrile Intermediate1 4,4-bis(bromomethyl)dihydro-2-furanone Start->Intermediate1 HBr Product 5-Oxaspiro[2.4]heptan-6-one Intermediate1->Product Zn

Figure 1: Synthetic overview for the 5-oxaspiro[2.4]heptan-6-one core.[8]

Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one[8]

  • Synthesis of 4,4-bis(bromomethyl)dihydro-2-furanone:

    • To a solution of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, add an excess of hydrogen bromide (e.g., 48% aqueous solution).

    • Heat the reaction mixture (e.g., at 120°C) for several hours.

    • After cooling, pour the mixture onto ice and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic phase, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude bis(bromomethyl) intermediate.

  • Cyclization to 5-Oxaspiro[2.4]heptan-6-one:

    • Dissolve the crude 4,4-bis(bromomethyl)dihydro-2-furanone in a polar aprotic solvent such as N,N-dimethylacetamide.

    • Add zinc powder to the solution.

    • Heat the mixture (e.g., at 120°C) for several hours to facilitate the intramolecular cyclization.

    • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Introduction of the Iodomethyl Group

With the core structure in hand, the next critical step is the introduction of the iodomethyl group at the 4-position. A direct and regioselective method can be adapted from procedures for the α-iodomethylation of γ-keto esters.[2] This involves the generation of a zinc enolate followed by reaction with an iodinating agent.

Iodomethylation Start 5-Oxaspiro[2.4]heptan-6-one Intermediate Zinc Enolate Start->Intermediate 1. Base (e.g., LDA) 2. ZnCl₂ Product 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Intermediate->Product I₂

Figure 2: Proposed iodomethylation of the spiro-lactone core.

Proposed Experimental Protocol: Synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

  • Enolate Formation:

    • Dissolve 5-oxaspiro[2.4]heptan-6-one in a dry aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate.

    • After a short stirring period, add a solution of zinc chloride in the same solvent to transmetalate the lithium enolate to the corresponding zinc enolate.

  • Iodination:

    • To the solution of the zinc enolate, add a solution of iodine in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Mechanism of Action: A Covalent Alkylating Agent

The presence of the iodomethyl group transforms the 5-oxaspiro[2.4]heptan-6-one scaffold into a potential alkylating agent.[9] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic sites on biomolecules, most notably DNA.[1][10] This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis of the cancer cell.[5]

In the context of targeted therapy, the 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one derivatives can be designed as covalent inhibitors that specifically target a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within the active site of a pathogenic protein.[6] The spiro-lactone core would be responsible for the initial non-covalent binding and correct positioning of the molecule within the active site, while the electrophilic iodomethyl group would then react with the nearby nucleophile to form a permanent covalent bond.

Covalent_Inhibition cluster_0 Reversible Binding cluster_1 Covalent Modification Inhibitor Spiro-lactone-CH₂I Complex [Protein-Nu:•••Spiro-lactone-CH₂I] Inhibitor->Complex Protein Protein-Nu: Protein->Complex Covalent_Complex Protein-Nu-CH₂-Spiro-lactone + I⁻ Complex->Covalent_Complex SN2 Attack

Figure 3: Proposed mechanism of covalent inhibition.

The selectivity of such an inhibitor would be determined by both the non-covalent interactions of the spiro-lactone core and the proximity of the iodomethyl group to a suitably reactive nucleophile on the target protein. This dual mechanism of recognition and reaction can lead to highly specific and potent inhibitors with a durable therapeutic effect.

Therapeutic Potential and Future Directions

Given the established anticancer activity of many spiro-lactone-containing compounds and the proven utility of alkylating agents in oncology, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one derivatives represent a promising class of molecules for the development of novel cancer therapeutics.[11][12][13]

Key areas for future research include:

  • Synthesis of Analog Libraries: The 5-oxaspiro[2.4]heptan-6-one core can be further functionalized to create a library of analogs with diverse physicochemical properties. This would allow for the optimization of binding affinity, selectivity, and pharmacokinetic profiles.

  • Target Identification and Validation: High-throughput screening of these compounds against various cancer cell lines and specific protein targets (e.g., kinases, proteases) could identify promising lead candidates and their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the spiro-lactone scaffold and the nature of the electrophilic "warhead" affect biological activity will be crucial for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical animal models to evaluate their anticancer efficacy, toxicity, and overall therapeutic window.

Data Summary

Compound ClassCore StructureKey Functional GroupProposed Mechanism of ActionPotential Therapeutic Area
Spiro-lactones5-Oxaspiro[2.4]heptan-6-oneLactoneVarious (target-dependent)Anticancer, Anti-inflammatory
Iodomethyl Derivatives4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-oneIodomethylCovalent AlkylationOncology (Targeted Therapy)

Conclusion

The 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one scaffold represents a compelling starting point for the design of novel covalent inhibitors with potential applications in cancer therapy. By combining the structurally rigid and medicinally relevant spiro-lactone core with a reactive alkylating group, these compounds are poised for exploration in the exciting and rapidly evolving field of targeted covalent drug discovery. The synthetic strategies and mechanistic principles outlined in this guide provide a solid foundation for researchers to further investigate and unlock the therapeutic potential of this promising class of molecules.

References

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the S-Alkylation of Thiols with 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one for Novel Thioether Synthesis

Abstract The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Spirocyclic systems, in particular, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Spirocyclic systems, in particular, offer a unique three-dimensional architecture that is increasingly sought after in modern drug design to enhance potency, selectivity, and physicochemical properties.[3] This application note introduces 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one as a novel and highly reactive building block for accessing unique spirocyclic thioethers. We provide a comprehensive guide, including the mechanistic rationale, a robust protocol for the synthesis of the key iodomethyl electrophile, and a detailed, step-by-step procedure for the S-alkylation of a diverse range of thiols. The methodologies described herein are designed for researchers in synthetic chemistry and drug development to facilitate the creation of novel molecular entities with potential therapeutic applications.

Introduction: The Scientific Rationale

The alkylation of thiols to form thioethers is a cornerstone transformation in organic synthesis. The reaction's reliability and the stability of the resulting carbon-sulfur bond make it an essential tool for molecular construction. When applied to drug discovery, this reaction allows for the conjugation of sulfur-containing fragments, such as the amino acid cysteine, or the introduction of thioether linkages that can modulate a molecule's biological activity and metabolic profile.

The focus of this guide, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, combines two key features:

  • A Privileged Spirocyclic γ-Butyrolactone Core: This motif is present in a wide array of bioactive molecules known for their anticancer, anti-inflammatory, and antibiotic properties.[2][4][5] The rigid, three-dimensional nature of the spirocycle can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets.[3]

  • A Highly Reactive Primary Iodide: The iodomethyl group serves as a potent electrophile. Iodine is an excellent leaving group due to its large size and the relative weakness of the C-I bond, making the attached carbon highly susceptible to nucleophilic attack.

The reaction between a thiol and 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] This process is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.

Key Mechanistic Features (Sₙ2 Pathway):

  • Nucleophile Activation: The reaction is typically performed in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃). The base deprotonates the thiol (R-SH), which has a pKa of ~10-11, to form the more nucleophilic thiolate anion (R-S⁻).[8] Thiolates are superb nucleophiles due to the high polarizability and low electronegativity of sulfur.[8]

  • Backside Attack: The thiolate anion attacks the carbon atom bearing the iodide from the side opposite to the C-I bond (180° trajectory).[9] This approach minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the electrophile's LUMO (σ* C-I).

  • Concerted Bond Formation/Breakage: The C-S bond forms simultaneously as the C-I bond breaks, passing through a high-energy trigonal bipyramidal transition state.[9]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.

This reliable Sₙ2 pathway ensures high yields and predictability, making it an ideal strategy for generating libraries of novel spirocyclic compounds for biological screening.

Synthesis of the Key Electrophile: 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

As 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one is not commercially available, a straightforward, two-step synthesis from a known precursor is required. Patent literature describes the synthesis of 4-(bromomethyl)-4-(hydroxymethyl)-dihydro-2-furanone.[10][11] This can be cyclized and subsequently converted to the target iodide. For the purpose of this guide, we will assume the synthesis begins from the more advanced intermediate, 4-(bromomethyl)-5-oxaspiro[2.4]heptan-6-one, which can be prepared from related precursors.[10][12]

Protocol 1: Synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Materials:

  • 4-(Bromomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 equiv)

  • Sodium Iodide (NaI) (3.0 equiv)

  • Anhydrous Acetone

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-(bromomethyl)-5-oxaspiro[2.4]heptan-6-one and anhydrous acetone (approx. 10 mL per 1 g of bromide).

  • Add sodium iodide (3.0 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. A white precipitate (NaBr) will be visible.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any residual iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, can be used directly in the next step or purified by flash column chromatography if necessary.

Detailed Experimental Protocol: S-Alkylation of Thiols

This protocol describes a general procedure for the S-alkylation of thiols using the newly synthesized 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one. It is applicable to a wide variety of aromatic, heteroaromatic, and aliphatic thiols.

Materials and Reagents:

  • 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 equiv)

  • Thiol (Aromatic or Aliphatic) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 equiv) and finely powdered potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask (approx. 15 mL per 1 mmol of the limiting reagent). Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the potassium thiolate salt.

  • Addition of Electrophile: Prepare a solution of 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring thiol/base suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (a typical mobile phase is 30-50% EtOAc in hexanes). The reaction is generally complete within 3-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive thiols.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude thioether product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure S-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Workflow for S-Alkylation Protocol

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis thiol Thiol (1.1 eq) setup Combine Thiol & Base in CH3CN Stir for 15 min thiol->setup base K2CO3 (2.0 eq) base->setup electrophile Iodomethyl Spirolactone (1.0 eq) addition Add Spirolactone Solution Dropwise electrophile->addition solvent Anhydrous CH3CN solvent->setup setup->addition stir Stir at Room Temp (3-12 h) Monitor by TLC addition->stir filter Filter through Celite stir->filter Reaction Complete concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve in EtOAc Wash with H2O & Brine concentrate1->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Column Chromatography dry->purify Crude Product analyze Characterize (NMR, MS) purify->analyze product Pure Thioether Product analyze->product

Caption: Experimental workflow for the S-alkylation reaction.

Data Summary and Troubleshooting

The described protocol is robust for a variety of thiol substrates. The following table summarizes typical conditions and expected outcomes.

Thiol Substrate Base Solvent Temp (°C) Typical Time (h) Expected Yield Notes
ThiophenolK₂CO₃CH₃CN253-5>90%Electron-neutral aromatic thiols react cleanly and quickly.
4-MethoxythiophenolK₂CO₃CH₃CN252-4>95%Electron-donating groups enhance the nucleophilicity of the thiolate.
4-NitrothiophenolCs₂CO₃DMF25-406-1280-90%Electron-withdrawing groups decrease nucleophilicity; a stronger base and/or gentle heat may be required.
Benzyl MercaptanK₂CO₃CH₃CN252-4>95%Highly reactive aliphatic thiol.
1-DodecanethiolK₂CO₃DMF405-8>90%Long-chain aliphatic thiols may require slight heating to ensure solubility and reasonable reaction rates.
Cysteine DerivativeK₂CO₃DMF254-675-85%Ensure other nucleophilic groups (e.g., amines) are appropriately protected.

Troubleshooting Guide

Problem Possible Cause Solution
Reaction is sluggish or incomplete 1. Insufficiently active nucleophile. 2. Low quality or wet solvent/reagents. 3. Steric hindrance.1. Switch to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃). 2. Use a more polar solvent like DMF. 3. Gently heat the reaction to 40-50 °C. 4. Ensure all reagents and solvents are anhydrous.
Formation of disulfide (R-S-S-R) byproduct Oxidation of the thiolate, often catalyzed by trace metals or exposure to air.1. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 2. Degas the solvent before use.
Multiple spots on TLC, difficult purification 1. Side reactions due to reactive functional groups on the thiol. 2. Decomposition of starting material or product.1. Protect other nucleophilic functional groups (amines, alcohols) on the thiol substrate before alkylation. 2. Avoid excessive heating or prolonged reaction times.

Conclusion

The S-alkylation of thiols with 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one provides a reliable and efficient pathway to a novel class of thioethers. The Sₙ2 reaction proceeds under mild conditions with high predictability, allowing for the synthesis of structurally complex molecules containing a desirable spirocyclic γ-butyrolactone core. The protocols detailed in this application note are designed to be broadly applicable, enabling researchers to readily access these valuable compounds for exploration in drug discovery, chemical biology, and materials science.

References

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Application

Application Notes and Protocols for the C-alkylation of Enolates using 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Introduction: The Strategic Incorporation of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a particularly attractive design element, offering a unique three-dimensional profile that can significantly improve a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3][4] By introducing conformational rigidity and enabling precise vectoral orientation of functional groups, spirocycles can optimize interactions with biological targets.[1][2] This guide focuses on the application of a bespoke spirocyclic building block, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, for the C-alkylation of enolates, a cornerstone reaction in carbon-carbon bond formation.[5][6] This protocol provides a pathway to introduce a synthetically versatile spirocyclic motif into a wide range of molecular frameworks, thereby offering a valuable tool for researchers, scientists, and drug development professionals.

The Alkylating Agent: 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

The selected electrophile, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, is a primary alkyl iodide, making it an excellent candidate for SN2 reactions with nucleophilic enolates.[2][7] The presence of the spirocyclic lactone moiety introduces a unique combination of steric and electronic features that can influence the outcome of the alkylation reaction.

Putative Synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

While the direct synthesis of 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one is not extensively documented in the current literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of the parent lactone and subsequent alpha-functionalization. The synthesis of 5-oxaspiro[2.4]heptan-6-one has been reported in the patent literature.[8][9][10] A subsequent alpha-hydroxymethylation followed by iodination would yield the target compound. A potential route could involve an aldol-type condensation with formaldehyde at the alpha-position of the lactone, followed by a Finkelstein or Appel-type reaction to convert the resulting primary alcohol to the corresponding iodide.

The C-Alkylation of Enolates: A Mechanistic Overview

The C-alkylation of enolates is a powerful and widely utilized method for the construction of carbon-carbon bonds.[5][11] The reaction proceeds via a two-step mechanism:

  • Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of a carbonyl compound, generating a resonance-stabilized enolate anion.[5]

  • Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide and forming a new C-C bond.[1]

The choice of base and reaction conditions is critical for controlling the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate.[7][11] For the protocols described herein, we will focus on the use of lithium diisopropylamide (LDA) to generate the kinetic enolate, which is typically formed by deprotonation of the less sterically hindered α-proton.[7][11]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Reagents should be of high purity. Anhydrous solvents are commercially available or can be prepared by standard methods.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: C-Alkylation of Cyclohexanone with 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

This protocol details the alkylation of a symmetrical ketone, cyclohexanone, to introduce the spirocyclic motif.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-alkylated product.

Table 1: Reaction Parameters for the C-Alkylation of Cyclohexanone

ParameterValueRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base to ensure complete and irreversible enolate formation.[5]
Stoichiometry (Base:Ketone) 1.1 : 1.0A slight excess of base ensures complete deprotonation of the ketone.
Stoichiometry (Electrophile:Ketone) 1.2 : 1.0A slight excess of the electrophile drives the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with the strong base and dissolves the reactants.
Temperature (Enolate Formation) -78 °CLow temperature favors the formation of the kinetic enolate and minimizes side reactions.[7][11]
Temperature (Alkylation) -78 °C to Room TemperatureInitial low temperature for addition, followed by warming to ensure reaction completion.
Reaction Time 12-16 hoursSufficient time for the SN2 reaction to proceed to completion.

Diagram 1: Workflow for the C-Alkylation of Cyclohexanone

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification LDA_prep Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) enolate_formation Generate Cyclohexanone Enolate (Add Cyclohexanone to LDA at -78°C) LDA_prep->enolate_formation Freshly prepared alkylation Alkylation Step (Add 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one) enolate_formation->alkylation Add electrophile warm Warm to Room Temperature and Stir alkylation->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the C-alkylation of cyclohexanone.

Protocol 2: Regioselective C-Alkylation of an Unsymmetrical Ketone (2-Methylcyclohexanone)

This protocol illustrates the regioselective alkylation of an unsymmetrical ketone to favor the formation of the less substituted product (kinetic control).

Materials:

  • Same as Protocol 1, with 2-methylcyclohexanone replacing cyclohexanone.

Procedure:

The procedure is identical to Protocol 1, with the substitution of 2-methylcyclohexanone for cyclohexanone. The use of LDA at low temperatures will favor the deprotonation at the less hindered methylene position (C6) over the more substituted methine position (C2), leading to the kinetic enolate.

Diagram 2: Regioselective Enolate Formation and Alkylation

G cluster_ketone cluster_enolate cluster_product ketone 2-Methylcyclohexanone kinetic_enolate Kinetic Enolate (Less substituted) ketone->kinetic_enolate LDA, THF, -78°C (Kinetic Control) thermo_enolate Thermodynamic Enolate (More substituted) ketone->thermo_enolate NaH, THF, RT (Thermodynamic Control) kinetic_product Major Product (Alkylation at C6) kinetic_enolate->kinetic_product + 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one thermo_product Minor Product (Alkylation at C2) thermo_enolate->thermo_product + 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Caption: Regioselective alkylation of 2-methylcyclohexanone.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete enolate formation can lead to low yields. Ensure the use of a strong, freshly prepared base and anhydrous conditions. The electrophile should also be of high purity.

  • Side Reactions: The primary competing side reaction is E2 elimination, especially with more sterically hindered electrophiles.[2][7] The use of a primary iodide in our target molecule minimizes this risk.

  • Stability of the Spirocyclic Lactone: Lactones can be susceptible to hydrolysis under strongly basic conditions. While LDA is a non-nucleophilic base, prolonged reaction times at elevated temperatures should be avoided. The workup should be performed promptly after the reaction is complete.

  • Diastereoselectivity: If the starting ketone is chiral, the introduction of a new stereocenter can lead to the formation of diastereomers. The stereochemical outcome will depend on the facial selectivity of the enolate attack, which can be influenced by the steric environment of the enolate and the electrophile.

Conclusion

The C-alkylation of enolates with 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one provides a robust and versatile method for the introduction of a unique spirocyclic motif into a variety of molecular scaffolds. The protocols detailed in this guide, grounded in the fundamental principles of enolate chemistry, offer a reliable starting point for researchers seeking to explore the chemical space of spirocycle-containing molecules. The strategic incorporation of such three-dimensional fragments holds significant promise for the development of next-generation therapeutics.

References

  • Evans, D. A., et al. (1990). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 112(11), 4011-4030.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of spirocycles in FDA-approved drugs. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Brovelli, V., et al. (2021). The spirocyclic scaffold in medicinal chemistry. Drug Discovery Today, 26(1), 223-233.
  • Yudin, A. K. (Ed.). (2011). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Lumen Learning. (n.d.). Enolate Alkylation. Retrieved from [Link]

  • ChemistNate. (2015, March 25). Alkylation of Enolates - Ketone + Alkyl Halide [Video]. YouTube. [Link]...

  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. (1995). CA2145735A1.
  • Preparation method of 5-oxaspiro[11][12]heptane-6-one and intermediate thereof. (2014). CN103936703A.

  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. (1995). EP0678515A1.

Sources

Method

Application Notes and Protocols: Reaction of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one with Nucleophiles

Introduction The spirocyclic γ-lactone framework is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals.[1] Specifically, 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spirocyclic γ-lactone framework is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals.[1] Specifically, 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one is a versatile synthetic intermediate with significant potential in drug discovery and development. Its unique structure incorporates two key reactive sites: a primary iodomethyl group, which is an excellent electrophile for SN2 reactions, and a lactone ring, susceptible to nucleophilic acyl substitution. This dual reactivity allows for the introduction of diverse functionalities, making it a valuable building block for creating libraries of complex molecules.

This application note provides a comprehensive guide to the experimental protocols for the reaction of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one with various nucleophiles. It is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their synthetic endeavors. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and troubleshooting.

Chemoselectivity: SN2 vs. Lactone Ring Opening

A critical consideration when working with 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one is the chemoselective reaction of a nucleophile at one of the two electrophilic sites.[2] The primary iodomethyl group is a soft electrophile, favoring reactions with soft nucleophiles, while the carbonyl carbon of the lactone is a hard electrophile, preferring to react with hard nucleophiles.

  • SN2 Reaction at the Iodomethyl Group: This pathway is generally favored by soft nucleophiles (e.g., thiolates, cyanides, azides) and under conditions that promote bimolecular nucleophilic substitution. The carbon-iodine bond is relatively weak and long, making the carbon atom accessible for backside attack by a nucleophile.[3][4]

  • Lactone Ring Opening: This pathway involves nucleophilic attack at the carbonyl carbon of the lactone. This is more likely to occur with hard nucleophiles (e.g., hydroxide, alkoxides, primary amines) and can be promoted by basic or acidic conditions.[5][6][7] The reaction proceeds via a tetrahedral intermediate, followed by ring opening.

By carefully selecting the nucleophile and reaction conditions, one can selectively target either the iodomethyl group or the lactone ring, enabling the synthesis of a diverse range of derivatives.

Experimental Protocols

General Considerations
  • Materials: All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reaction Monitoring: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates to determine completion.[1]

  • Purification: Products are typically purified by flash column chromatography on silica gel.[1]

  • Characterization: The structure of the products should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.[8]

Protocol 1: SN2 Reaction with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)

This protocol describes the selective substitution of the iodide with a sulfur nucleophile, leaving the lactone ring intact.

Principle: Thiolates are soft nucleophiles and will preferentially attack the soft electrophilic carbon of the iodomethyl group in an SN2 fashion.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one266.051.01.0
Thiophenol110.181.11.1
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiophenol (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium thiophenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 mmol) in anhydrous THF (3 mL) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-((phenylthio)methyl)-5-oxaspiro[2.4]heptan-6-one.

Protocol 2: Lactone Ring Opening with an Amine Nucleophile (e.g., Benzylamine)

This protocol details the ring-opening of the lactone by a primary amine to form an amide-alcohol.

Principle: Primary amines can act as nucleophiles to attack the lactone carbonyl, leading to ring opening. The iodomethyl group may or may not react depending on the reaction conditions and the nucleophilicity of the amine. This protocol favors the lactone opening.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one266.051.01.0
Benzylamine107.152.22.2
Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add benzylamine (2.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it proceeds slowly.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove excess benzylamine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding ring-opened amide-alcohol.

Protocol 3: Reaction with a Hard Nucleophile (e.g., Sodium Hydroxide)

This protocol describes the hydrolysis of the lactone ring to form a hydroxy-carboxylic acid.

Principle: Hydroxide is a hard nucleophile that will readily attack the hard carbonyl carbon of the lactone, leading to saponification.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one266.051.01.0
Sodium Hydroxide40.001.51.5
Tetrahydrofuran (THF)-5 mL-
Water-5 mL-

Procedure:

  • Dissolve 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add sodium hydroxide (1.5 mmol) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude hydroxy-carboxylic acid can be purified by crystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Products

NucleophileReaction TypeKey ConditionsExpected Product
Sodium ThiophenoxideSN2NaH, THF, 0 °C to rt4-((phenylthio)methyl)-5-oxaspiro[2.4]heptan-6-one
BenzylamineLactone Ring OpeningDCM, rtN-benzyl-1-(hydroxymethyl)cyclopropane-1-carboxamide with an iodomethyl group
Sodium HydroxideLactone Ring OpeningTHF/H2O, rt1-(hydroxymethyl)-1-(iodomethyl)cyclopropane carboxylic acid

Visualization of Reaction Pathways

Reaction_Pathways cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_ro Ring Opening Pathway start 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one sn2_product 4-(Substituted-methyl)-5-oxaspiro[2.4]heptan-6-one start->sn2_product Soft Nucleophile (e.g., R-S⁻) ro_product Ring-Opened Product (Amide/Carboxylate) start->ro_product Hard Nucleophile (e.g., R-NH₂, OH⁻)

Caption: Reaction pathways of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one.

Experimental Workflow

Experimental_Workflow prep Reagent & Glassware Preparation reaction Reaction Setup (Inert atmosphere if needed) prep->reaction addition Addition of Reagents reaction->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for nucleophilic reactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No reaction or incomplete reaction1. Inactive reagents.2. Low reaction temperature.3. Insufficient reaction time.1. Use fresh reagents and anhydrous solvents.2. Gradually increase the reaction temperature.3. Extend the reaction time.
Formation of multiple products1. Lack of chemoselectivity.2. Side reactions.1. Re-evaluate the choice of nucleophile and solvent.2. Adjust the reaction temperature to favor the desired pathway.
Difficulty in product purification1. Products have similar polarity.2. Product is unstable on silica gel.1. Try a different solvent system for column chromatography.2. Consider alternative purification methods like crystallization or preparative HPLC.
Low yield1. Incomplete reaction.2. Product loss during work-up and purification.1. Optimize reaction conditions for full conversion.2. Perform extractions carefully and minimize transfers.

Safety Precautions

  • 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one: Alkyl iodides are potential alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • General: Always wear appropriate PPE in the laboratory.

References

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Mild and chemoselective lactone ring-opening with (TMS)ONa. Mechanistic studies and application to sweroside derivatives. PubMed. [Link]

  • Mild and Chemoselective Lactone Ring-Opening with (TMS)ONa. Mechanistic Studies and Application to Sweroside Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis of spirolactone-γ-lactone derivatives via B1-catalyzed reactions. ResearchGate. [Link]

  • Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. JETIR. [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Show how you would accomplish the following synthetic conversions... | Study Prep. Pearson+. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Iodolactonization. Wikipedia. [Link]

  • Why is this reaction considered chemoselective? What exactly is chemoselectivity? Reddit. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. PMC. [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters. [Link]

  • 5-Oxaspiro[2.4]heptan-6-one. PubChem. [Link]

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • Leaving Group Formation - aliphatic nucleophilic substitution. University of Michigan. [Link]

  • What is nucleophilic substitution? Chemguide. [Link]

  • Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube. [Link]

  • CHAPTER 9. Substitution reactions. University of Kentucky. [Link]

  • Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof.
  • Synthesis of a series of 4‐azaspiro[2.4]hept‐6‐en‐5‐ones 3 using a new photochemical method. ResearchGate. [Link]

  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Using 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one in fragment-based drug discovery

An Application Guide to Covalent Fragment-Based Drug Discovery Utilizing 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Introduction: A Novel Electrophilic Fragment for Covalent Targeting Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Covalent Fragment-Based Drug Discovery Utilizing 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Introduction: A Novel Electrophilic Fragment for Covalent Targeting

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to protein targets with high ligand efficiency.[1][2] A promising evolution in this field is the use of covalent fragments, which form a stable bond with the target protein, offering potential for enhanced potency, selectivity, and prolonged duration of action.[3][4][5] This application note introduces 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one , a novel fragment designed for covalent FBDD.

This fragment combines two key features:

  • A spiro[2.4]heptan-6-one scaffold : This rigid, three-dimensional structure is designed to explore unique chemical space and provide specific non-covalent interactions within a protein binding pocket.

  • An iodomethyl electrophilic "warhead" : This group is designed to react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, to form a stable covalent bond.[6][7] The reactivity of the iodomethyl group is generally considered to be suitable for FBDD, as it is reactive enough to form a bond but not so reactive as to be non-specific.[8]

This guide provides a comprehensive overview of the proposed mechanism of action, a detailed experimental workflow, and step-by-step protocols for utilizing 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one in a typical covalent FBDD campaign.

Proposed Mechanism of Covalent Modification

The primary proposed mechanism of action for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one involves a two-step process. Initially, the fragment reversibly binds to a pocket on the target protein, driven by non-covalent interactions of the spiro-lactone scaffold. This initial binding event orients the electrophilic iodomethyl group in proximity to a nucleophilic amino acid residue. In the second step, the nucleophilic residue attacks the carbon of the iodomethyl group in a nucleophilic substitution reaction, displacing the iodide leaving group and forming a stable covalent bond.[9]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein_Target Protein Target (with Cys-SH) Non_Covalent_Complex Reversible Non-Covalent Complex Protein_Target->Non_Covalent_Complex Non-covalent interactions Fragment 4-(Iodomethyl)-5-oxaspiro [2.4]heptan-6-one Fragment->Non_Covalent_Complex Covalent_Adduct Stable Covalent Adduct (Protein-S-CH2-Fragment) Non_Covalent_Complex->Covalent_Adduct Nucleophilic attack by Cys-SH Leaving_Group Iodide (I-) Leaving Group

Figure 1: Proposed mechanism of covalent modification.

Experimental Workflow for Covalent FBDD

A successful FBDD campaign requires a multi-faceted approach, employing a cascade of biophysical techniques to identify and validate fragment hits.[10] The following workflow is recommended for screening 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one.

FBDD_Workflow Start Start: Target Protein & Fragment Library TSA Primary Screen: Thermal Shift Assay (DSF) Start->TSA High-throughput screening NMR Hit Validation: NMR Spectroscopy (e.g., Saturation Transfer Difference) TSA->NMR Identified Hits MS Covalent Adduct Confirmation: Intact Protein Mass Spectrometry NMR->MS Validated Binders Xray Structural Biology: X-ray Crystallography MS->Xray Confirmed Covalent Binders Optimization Hit-to-Lead Optimization Xray->Optimization Structural Insights

Figure 2: Recommended experimental workflow.

Protocols and Methodologies

Primary Screening: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Expertise & Experience: The thermal shift assay is an excellent primary screening method due to its high throughput, low protein consumption, and ability to detect weak binding events that stabilize the protein structure.[11][12] We screen at a relatively high fragment concentration (e.g., 1 mM) to detect the weak affinities typical of initial fragment hits.[10]

Trustworthiness: The inclusion of both positive (a known binder) and negative (DMSO vehicle) controls is critical for data validation. A non-reactive analogue of the fragment (e.g., 4-methyl-5-oxaspiro[2.4]heptan-6-one) should also be screened to ensure that any observed thermal shift is not due to non-specific effects of the scaffold.

Protocol:

  • Preparation of Protein and Dye Mixture:

    • Prepare a solution of the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.

  • Fragment Addition:

    • In a 96- or 384-well PCR plate, add 1 µL of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one from a 100 mM DMSO stock solution to achieve a final concentration of 1 mM.

    • Include wells with 1 µL of DMSO only (negative control) and 1 µL of a known binder (positive control).

  • Assay Execution:

    • Add 99 µL of the protein/dye mixture to each well.

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

  • Data Acquisition and Analysis:

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor the fluorescence at each temperature increment.

    • Calculate the melting temperature (Tm) for each well by fitting the data to a Boltzmann distribution. A significant positive shift in Tm (ΔTm > 2°C) compared to the DMSO control is considered a hit.[13]

Hit Validation: NMR Spectroscopy

Expertise & Experience: NMR spectroscopy, particularly ligand-observed methods like Saturation Transfer Difference (STD) NMR, is a powerful tool for validating hits from primary screens. It confirms direct binding of the fragment to the protein and can provide information about which parts of the fragment are in close contact with the protein.[14][15]

Trustworthiness: A key control is to run an STD spectrum of the fragment in the absence of the protein to ensure no non-specific saturation effects are observed. Comparing the STD spectrum of the reactive fragment to its non-reactive analogue can help to distinguish between non-covalent and covalent interactions over time.

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D2O).

    • Sample A (Reference): 500 µM 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one.

    • Sample B (Protein): 500 µM fragment + 10 µM target protein.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum for both samples.

    • For Sample B, acquire an STD spectrum with on-resonance saturation of the protein at -1.0 ppm and off-resonance saturation at 40 ppm.

    • A train of Gaussian pulses is used for selective saturation of the protein, with a total saturation time of 2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can indicate which protons are closest to the protein surface.

Covalent Adduct Confirmation: Mass Spectrometry

Expertise & Experience: Intact protein mass spectrometry is the most direct method to confirm the formation of a covalent bond.[4][5] By measuring the mass of the protein before and after incubation with the fragment, a mass shift corresponding to the molecular weight of the fragment confirms covalent modification.[16]

Trustworthiness: A control reaction with the non-reactive analogue should show no mass increase. Additionally, performing the experiment at different time points can provide kinetic information about the covalent reaction.

Protocol (LC-MS):

  • Incubation:

    • Incubate the target protein (10 µM) with a 10-fold molar excess of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (100 µM) in a suitable buffer at room temperature.

    • Prepare a control sample with the protein and DMSO vehicle.

  • Sample Preparation for MS:

    • At various time points (e.g., 0, 1, 4, 24 hours), quench the reaction by adding formic acid to 0.1%.

    • Desalt the protein using a C4 ZipTip.

  • LC-MS Analysis:

    • Inject the desalted protein onto a reverse-phase LC column and elute with an acetonitrile/water gradient.

    • Analyze the eluent using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

    • A mass increase of 239.0 Da (the molecular weight of the fragment minus the iodide) confirms the formation of a 1:1 covalent adduct.

Structural Characterization: X-ray Crystallography

Expertise & Experience: X-ray crystallography provides high-resolution structural information about how and where the fragment binds to the protein.[3][17][18] This is crucial for structure-based drug design and the subsequent optimization of the fragment into a more potent lead compound.

Trustworthiness: Soaking the crystal with the non-reactive analogue can provide a structure of the non-covalently bound scaffold, which can then be compared to the structure of the covalently bound fragment to understand the conformational changes upon bond formation.

Protocol:

  • Protein Crystallization:

    • Grow crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a solution of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one at 10-50 mM in a cryoprotectant solution compatible with the protein crystals.

    • Transfer the protein crystals to this solution and soak for a period ranging from a few hours to overnight to allow for binding and covalent reaction.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement.

    • Analyze the electron density maps to confirm the presence of the fragment and the formation of a covalent bond with a specific amino acid residue.

Data Summary and Interpretation

The following table provides an example of how data from the different experimental stages can be collated to build a compelling case for a fragment hit.

Fragment IDPrimary Screen (ΔTm in °C)Hit Validation (STD-NMR)Covalent Confirmation (% Adduct at 4h)
F001 + 3.5Positive85%
F002 (non-reactive) + 1.8Positive< 1%
F003 - 0.5NegativeNot Tested
F004 + 2.1Positive15%

In this example, F001 (4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one) is a clear hit. It shows a significant thermal shift, validated binding by NMR, and time-dependent covalent adduct formation. F002 (the non-reactive analogue) shows a smaller thermal shift and non-covalent binding, confirming the importance of the iodomethyl group for the covalent interaction.

References

  • Harfoot, G. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(20), 6345-6351. [Link]

  • Peak Proteins. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Blundell, T. L., & Hartshorn, M. J. (2009). Fragment screening using X-ray crystallography. Methods in Molecular Biology, 572, 55-76. [Link]

  • Erlanson, D. A., & Hansen, S. K. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(1), 136-146. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7808. [Link]

  • Pellecchia, M., & Sem, D. S. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Annual Review of Biophysics, 42, 437-456. [Link]

  • Ciulli, A. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 7, 624233. [Link]

  • Charles River. (n.d.). Thermal Shift Assays. [Link]

  • Willems, L. I., & Overkleeft, H. S. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5106. [Link]

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 109-122. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. The Journal of Organic Chemistry, 87(12), 8110-8118. [Link]

  • Ligand-directed covalent modification of protein.
  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Creative Biolabs. (n.d.). Thermal Shift Assay. [Link]

  • Posttranslational covalent modification of proteins. Science, 198(4320), 890-896. [Link]

  • Modelling covalent modification of cysteine residues in proteins. University of Edinburgh. [Link]

  • Preparation method of 5-oxaspiro[17]heptane-6-one and intermediate thereof. Google Patents.

  • Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2465-2474. [Link]

  • Spironolactone and XPB: An Old Drug with a New Molecular Target. International Journal of Molecular Sciences, 21(10), 3505. [Link]

  • LibreTexts Chemistry. (2015). 6.8: Structure and SN2 Reactivity: The Nucleophile. [Link]

  • Analysis of spironolactone residues in industrial wastewater and in drug formulations by cathodic stripping voltammetry. Arabian Journal of Chemistry, 9, S123-S130. [Link]

  • Waseem, M. (2022). Spironolactone. In StatPearls. StatPearls Publishing. [Link]

  • Evotec. (2023). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(13), 5022-5027. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Thermal‐shift assay for fragment library screening. ResearchGate. [Link]

  • Iodine a good nucleophile and a good leaving group I Mechanism I General Organic Chemistry. YouTube. [Link]

  • Reactivity-effect of substrate structure, leavinggroup and attacking nucleophile in... YouTube. [Link]

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. ResearchGate. [Link]

  • Covalent fragment libraries in drug discovery. ResearchGate. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. ResearchGate. [Link]

  • Covalent binder design with Gen AI & FBDD. Aganitha AI Inc. [Link]

  • Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B, 13(9), 3567-3586. [Link]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. [Link]

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 9(10), 1664-1670. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute. [Link]

  • Covalent modifications to enzymes (video). Khan Academy. [Link]

  • Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Dalal Institute. [Link]

  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 20(26), 5241-5245. [Link]

  • Synthesis of 6-Methoxy-1-oxaspirodeca-6,9-diene-8-one. Molecules, 6(1), 74-80. [Link]

Sources

Method

Application Note: Preparation of Spiro-Lactone Thioethers for Biological Screening

Introduction & Significance Spiro-lactone scaffolds are "privileged structures" in medicinal chemistry, serving as the pharmacophore for major drugs like spironolactone (aldosterone antagonist) and drospirenone. The spir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Spiro-lactone scaffolds are "privileged structures" in medicinal chemistry, serving as the pharmacophore for major drugs like spironolactone (aldosterone antagonist) and drospirenone. The spiro-fusion restricts conformational flexibility, enhancing binding affinity to target proteins such as mineralocorticoid receptors and various enzymes [1].

Incorporating a thioether linkage into these scaffolds is a strategic modification for biological screening libraries. Thioethers often improve lipophilicity (


), enhance metabolic stability compared to esters, and can serve as precursors for sulfoxides/sulfones or as covalent warheads (via reversible Michael addition) in targeted protein degradation studies [2].

However, preparing these compounds for high-throughput screening (HTS) presents specific challenges:

  • Stereocontrol: The spiro-center creates steric bulk, requiring specific conditions for functionalization.

  • Lactone Instability: The lactone ring is susceptible to hydrolysis in basic aqueous media.

  • False Positives: Trace metal catalysts or oxidized disulfide byproducts can interfere with biological assays (e.g., redox cycling).

This guide details a robust workflow for synthesizing spiro-lactone thioethers via Michael addition, purifying them to bio-grade standards (>95% purity), and preparing stable DMSO stocks for screening.

Strategic Synthesis: The Thia-Michael Addition

The most reliable method for generating diverse libraries of spiro-lactone thioethers is the Thia-Michael addition of mercaptans to


-unsaturated spiro-lactones (spiro-enones). This reaction is atom-economical and generally proceeds under mild conditions, preserving the sensitive lactone moiety [3].
Mechanism & Stereochemistry

The reaction follows a conjugate addition mechanism.[1] A base (catalytic) deprotonates the thiol (


), generating a thiolate nucleophile. This attacks the 

-carbon of the spiro-enone. The resulting enolate is protonated to yield the thioether.
  • Stereoselectivity: The bulky spiro-ring system directs the incoming thiol to the less hindered face (facial selectivity), often yielding high diastereomeric ratios (

    
    ) [4].
    
Workflow Visualization

The following diagram illustrates the critical path from precursor to screen-ready compound.

SynthesisWorkflow Start Precursor (Alkynol/Phenol) Cyclization Spiro-Cyclization (Acid/Metal Cat.) Start->Cyclization Enone Spiro-Enone (Michael Acceptor) Cyclization->Enone Oxidation/Elimination Addition Thia-Michael Addition Enone->Addition + R-SH (Thiol) + Base (Cat.) Crude Crude Thioether Addition->Crude Purification Purification (Flash Chrom.) Crude->Purification Final Bio-Ready Compound Purification->Final >95% Purity

Figure 1: Strategic workflow for generating spiro-lactone thioethers, highlighting the critical Thia-Michael addition step.

Protocol 1: Chemical Synthesis

Objective: Synthesize a spiro-lactone thioether via base-catalyzed Michael addition. Scale: 0.5 mmol (adaptable for parallel synthesis).

Reagents & Equipment[2][3][4]
  • Substrate: Spiro-enone intermediate (e.g., derived from tyrosine or carbohydrate templates).

  • Nucleophile: Thiol (R-SH) (1.2 equivalents).

  • Base: Triethylamine (TEA) or DIPEA (0.1 – 0.5 equivalents). Note: Stronger bases like DBU may cause lactone ring opening.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Atmosphere: Nitrogen or Argon (Critical to prevent thiol oxidation to disulfides).

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask or reaction vial. Purge with

    
    .
    
  • Dissolution: Dissolve the spiro-enone (0.5 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL, 0.2 M).

  • Thiol Addition: Add the thiol (0.6 mmol, 1.2 equiv) via syringe.

    • Tip: If the thiol is a solid, dissolve it in a minimal amount of DCM before addition.

  • Catalysis: Add TEA (0.05 mmol, 0.1 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check TLC or LCMS every 30 mins. Most reactions complete within 1–4 hours.

    • Endpoint: Disappearance of the enone starting material.

  • Quench: Dilute with DCM (10 mL) and wash with 1M HCl (5 mL) to remove the base, followed by Brine (5 mL).

  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    

Protocol 2: Purification & Quality Control (QC)

Objective: Isolate the target compound and remove impurities that interfere with bioassays (catalysts, disulfides).

Purification Strategy

Thioethers are prone to oxidation (sulfoxides) and typically have distinct


 values from the starting enone.
  • Flash Chromatography: Silica gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Note: Avoid methanol if possible, as it can sometimes cause transesterification of the lactone over long exposure on acidic silica.

  • Scavenging (Optional): If metal catalysts (Pd, Cu) were used in the spiro-cyclization step (pre-Michael addition), treat the crude solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours prior to chromatography. Metal contamination is a leading cause of false positives in enzymatic assays.

QC Criteria for Biological Screening

Before releasing the compound to the screening deck, it must pass the following "Gate":

ParameterAcceptance CriterionRationale
Purity (HPLC/LCMS) > 95% (UV 254nm)Impurities can cause off-target effects.
Identity (NMR/MS) Confirmed StructureVerify spiro-ring integrity and thioether position.
Residual Solvent < 0.5% (wt/wt)Solvents like DCM/THF are cytotoxic.
Endotoxin < 0.1 EU/mLOnly required for cell-based immune assays.
QC Decision Tree

QC_Logic Sample Purified Sample PurityCheck LCMS Purity > 95%? Sample->PurityCheck StructureCheck 1H NMR Consistent? PurityCheck->StructureCheck Yes Repurify Re-purify (Column) PurityCheck->Repurify No SolventCheck Residual Solvent? StructureCheck->SolventCheck Yes StructureCheck->Repurify No (Wrong Isomer) Pass Release to Screening SolventCheck->Pass No Dry Lyophilize SolventCheck->Dry Yes Repurify->Sample Dry->Pass

Figure 2: Quality Control decision logic for accepting spiro-lactone thioethers into the screening library.

Protocol 3: Library Preparation & Storage

Objective: Prepare stable DMSO stock solutions for HTS. Challenge: Thioethers can oxidize to sulfoxides in the presence of peroxides or air over time. Lactones can hydrolyze if water content is high.

DMSO Stock Preparation[3][5]
  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered. High-grade DMSO (>99.9%) is essential to minimize water content [5].

  • Concentration: Prepare a 10 mM master stock.

    • Calculation:

      
      
      
  • Dissolution: Vortex for 1 minute. If solubility is poor, sonicate for 5 minutes at RT. Do not heat above 37°C to avoid lactone degradation.

Storage & Stability[2][3][6][7][8]
  • Vessels: Store in amber glass vials or polypropylene plates (sealed with foil) to prevent photodegradation.

  • Temperature: Store at -20°C .

  • Freeze-Thaw: Limit to < 5 cycles. Repeated freeze-thaw promotes water condensation, leading to lactone hydrolysis.

    • Best Practice: Aliquot the master stock into single-use "daughter" plates.

  • Stability Check: Re-run LCMS on a random sampling of the library every 6 months to check for oxidation (M+16 peak).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Reversible Michael addition.Increase thiol equivalents (1.5x) or use a stronger base (DABCO) carefully.
Disulfide Formation Oxidation of thiol starting material.[2]Degas solvents with Argon; add TCEP (reducing agent) during workup if compatible.
Lactone Hydrolysis Aqueous workup too basic or too long.Keep workup cold (0°C); use pH 7 phosphate buffer instead of strong base washes.
Precipitation in DMSO Compound is highly lipophilic.Add 10% water (if stable) or tert-butanol to the DMSO stock, or lower concentration to 1 mM.

References

  • Pommier, A., et al. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

  • Desowitz, S. M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules. Link

  • Master Organic Chemistry. (2023).[1][3][4] The Michael Addition Reaction. Link

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Welcome to the technical support center for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured to address the common challenges and questions that arise when working with this specialized alkylating agent, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent, reaction setup, and monitoring.

Q1: What is 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one and what are its primary applications?

A: 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one is a specialized alkylating agent. Its structure features a spirocyclic lactone fused to a cyclopropane ring, with a reactive primary iodomethyl group. This reagent is designed to introduce the unique 5-oxaspiro[2.4]heptan-6-one moiety onto a variety of nucleophilic substrates. This structural motif is of interest in medicinal chemistry and drug development, as spirocycles can provide novel three-dimensional frameworks for molecular design.[1][2] The primary iodide makes it an excellent electrophile for SN2 reactions.[3]

Q2: How should I properly store and handle this reagent?

A: Due to its structure, 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one requires specific storage conditions to maintain its integrity:

  • Protection from Light: Alkyl iodides can be light-sensitive and may slowly release iodine (indicated by a purplish or brownish tint). Store the reagent in an amber vial or a vial wrapped in aluminum foil.

  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Low Temperature: For long-term storage, keep the reagent at -20°C. For daily use, storage at 2-8°C is acceptable.

  • Moisture Prevention: The lactone functional group can be susceptible to hydrolysis. Ensure all handling is performed using anhydrous techniques and solvents.

Q3: What types of nucleophiles are compatible with this alkylating agent?

A: As a primary alkyl iodide, this reagent reacts most efficiently via an SN2 mechanism.[4] Therefore, it is most compatible with soft and moderately basic nucleophiles. Good candidates include:

  • O-Nucleophiles: Phenoxides, carboxylates.[5]

  • S-Nucleophiles: Thiolates, sulfinates.[5][6]

  • N-Nucleophiles: Primary and secondary amines, azides.[7]

  • C-Nucleophiles: Stabilized enolates (e.g., from malonic esters or β-ketoesters).[8]

Highly hindered or very weak nucleophiles may require more forcing conditions (e.g., higher temperatures), which can increase the risk of side reactions.

Q4: How do I select the appropriate base and solvent for my reaction?

A: The choice of base and solvent is critical and depends on the pKa of your nucleophile. The goal is to deprotonate the nucleophile to make it reactive without promoting side reactions.

  • Base Selection: The base should be strong enough to fully deprotonate the nucleophile.

    • For weakly acidic nucleophiles (e.g., alcohols, pKa ~16-18), a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is required.

    • For moderately acidic nucleophiles (e.g., phenols, pKa ~10; thiols, pKa ~10), weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and milder.

    • Avoid sterically hindered bases like potassium tert-butoxide (KOtBu) unless elimination is the desired outcome, as they can promote the formation of alkene byproducts.[9]

  • Solvent Selection: Polar aprotic solvents are generally the best choice for SN2 reactions.[10]

    • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices. They solvate the counter-ion of the base, leaving the nucleophile "naked" and highly reactive.[6][11]

    • Use with Caution: Tetrahydrofuran (THF) is less polar and can be used, but reactions may be slower.

    • Avoid Protic Solvents: Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity.[11]

Nucleophile TypeAcidity (pKa)Recommended BaseRecommended SolventTypical Temp. (°C)
Phenol~10K₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 80
Aliphatic Alcohol~16-18NaH, KHMDSTHF, DMF0 - 60
Thiol~10K₂CO₃, Et₃NDMF, THF25 - 60
Carboxylic Acid~4-5K₂CO₃, DBUAcetonitrile, DMF25 - 70
Malonate Ester~13NaH, NaOEtTHF, DMF25 - 80

Q5: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.[12][13]

  • Prepare the TLC Plate: On a silica gel plate, spot three lanes: your nucleophilic starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[14] The co-spot is crucial to confirm if the starting material spot in the reaction mixture is truly the starting material or a new, similarly-running product.[14]

  • Choose an Eluent: Select a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives the starting material an Rf value of approximately 0.3-0.5.[14]

  • Run and Visualize: Develop the plate, and visualize the spots using a UV lamp (if compounds are UV-active) and/or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) that can detect the reactants and products.[12]

  • Interpret: The reaction is complete when the starting material spot in the RM lane has been completely consumed, and a new spot corresponding to the product is dominant.

For more complex reaction mixtures or for quantitative analysis, LC-MS is the preferred method. Note that sometimes a mini-workup of the aliquot (e.g., filtering through a small plug of silica) is necessary to get a clean TLC or LC-MS result.[15]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or No Product Yield

Q: My TLC shows only starting materials, even after several hours. What are the likely causes?

A: This indicates a failure in reaction initiation. Consider the following points:

  • Ineffective Deprotonation: Your base may be inactive or not strong enough for your nucleophile. If you are using NaH, ensure it is fresh (grey powder, not white crust). Consider switching to a stronger base if the pKa of your nucleophile is high.

  • Reagent Quality: The alkylating agent may have degraded. Confirm its purity by ¹H NMR or LC-MS before use.

  • Insufficient Temperature: SN2 reactions have an activation energy barrier. If the reaction is clean but not progressing at room temperature, slowly and incrementally increase the heat (e.g., to 40-60°C) while monitoring by TLC.

  • Solubility Issues: If your nucleophilic salt is not soluble in the chosen solvent, the reaction will be extremely slow. If you observe insoluble material, consider switching to a more polar solvent like DMF or DMSO.[6]

Q: The reaction proceeds, but it's very slow and the final yield is poor. How can I improve conversion?

A: A sluggish reaction points to suboptimal reaction conditions.

  • Increase Temperature: As mentioned above, gently heating the reaction can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions.[16]

  • Change Solvent: Switching from a less polar solvent (like THF) to a more polar aprotic solvent (like DMF) can dramatically accelerate SN2 reactions.[10]

  • Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For some reactions, a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, provided it can be easily removed during purification.

Problem: Formation of Side Products

Q: I'm observing a significant byproduct that I suspect is from elimination. How can I minimize this?

A: Elimination (E2) is a common competing pathway with substitution (SN2), especially with primary halides under basic conditions.[17] It is favored by strong, sterically hindered bases and high temperatures.[9][18]

  • Use a Milder, Less Hindered Base: If you are using a strong base like NaH, consider switching to a weaker, bulkier carbonate base like Cs₂CO₃. Cesium carbonate is known to be particularly effective for O-alkylation and often gives cleaner reactions.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature can suppress elimination.

  • Choose the Nucleophile Wisely: If possible, use a softer, less basic nucleophile. For example, a thiolate is less basic than an alkoxide and is much less likely to induce elimination.

Q: I suspect the spirocyclic lactone is decomposing under my reaction conditions. What could be the cause?

A: The lactone ester bond is susceptible to cleavage by strong nucleophiles or bases.

  • Nucleophilic Attack on the Carbonyl: Strong, unhindered nucleophiles (including excess hydroxide from a wet base or solvent) can attack the lactone carbonyl, leading to ring-opening. This is more likely under harsh conditions (high temperature, strong base).

  • Work-up Issues: During aqueous work-up, avoid extreme pH. Do not use strong acids or bases to wash the organic layer. A gentle quench with saturated ammonium chloride (NH₄Cl) followed by washes with water and brine is recommended.[19] The product's stability to acidic or basic conditions can be tested on a small scale before committing the entire batch to a specific work-up procedure.[19]

Experimental Protocols & Visualizations

General Protocol for O-Alkylation of a Phenol

This protocol provides a robust starting point for the alkylation of a phenolic substrate.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous DMF (to make a 0.1 M solution).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add a solution of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one (1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 50°C. Monitor the progress by TLC every 1-2 hours until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Workflow: Troubleshooting Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Verify Reagent Integrity - Check base activity (e.g., NaH) - Confirm electrophile structure (NMR) start->check_reagents check_conditions 2. Assess Reaction Conditions - Is the nucleophile fully deprotonated? - Are solvents anhydrous? check_reagents->check_conditions Reagents OK optimize_temp 3. Optimize Temperature - Incrementally increase temperature (e.g., RT -> 40°C -> 60°C) check_conditions->optimize_temp Conditions Correct optimize_solvent 4. Change Solvent System - Switch to a more polar aprotic solvent (e.g., THF -> DMF or DMSO) optimize_temp->optimize_solvent No Improvement result_ok Reaction Proceeds optimize_temp->result_ok Improvement Seen optimize_solvent->result_ok Improvement Seen result_fail Still No Reaction optimize_solvent->result_fail No Improvement SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu···CH₂(R)···I]⁻ Electrophile R-CH₂-I Electrophile->TS Sɴ2 Attack Product Nu-CH₂-R TS->Product LeavingGroup I⁻ plus +

Caption: The concerted SN2 mechanism for the alkylation reaction.

References

  • Arkat USA. "A comparison of several modern alkylating agents." ARKIVOC, 2009 (i), 251-264. Link

  • Chemistry Steps. "Friedel-Crafts Alkylation with Practice Problems."

  • Wikipedia. "Alkylation."

  • Mettler Toledo. "Alkylation Reactions."

  • Huang, W., & Cheng, X. (2017). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Synlett, 28(02), 148-158. Link

  • ResearchGate. "Optimization of the alkylation step."

  • University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction."

  • ResearchGate. "Review articles in ALKYLATION."

  • ResearchGate. "Optimization of the alkylation conditions for the preparation of 8."

  • Washington State University. "Monitoring Reactions by TLC."

  • Reddit. "Can LC-MS and TLC results when monitoring a reaction live depend on work-up?" r/chemistry.

  • Bioorganic & Medicinal Chemistry. "Improvement of σ1 receptor affinity by late-stage C-H-bond arylation of spirocyclic lactones." Elsevier, 2013, 21(11), 3124-3136. Link

  • Cooperative Organic Chemistry Student Laboratory Manual. "Monitoring a Reaction."

  • Study.com. "Monitoring Chemical Reactions: Process & Example."

  • University of Rochester, Department of Chemistry. "How To: Monitor by TLC."

  • Doubtnut. "Paragraph IV There are several factors which decide the fate of substrate in presence of nucleophile."

  • ResearchGate. "Condition optimization and explanation."

  • Reddit. "Best solvent for S-alkylation of sodium phenylsulfinate." r/Chempros.

  • YouTube. "21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile." OChemTutor.

  • Nature Communications. "Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity." Nature, 2020, 11, 424. Link

  • YouTube. "Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions)." OChemTutor.

  • Molecules. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." MDPI, 2021, 26(1), 1. Link

  • YouTube. "Friedel Crafts Alkylation and Acylation Reaction Mechanism." The Organic Chemistry Tutor.

  • Molecules. "Tandem Chain Extension–Iodomethylation Reactions: Formation of α-Functionalized γ-Keto Carbonyls." MDPI, 2011, 16(5), 3949-3959. Link

  • Chemistry Steps. "Enolate Alkylation Practice Problems."

  • Organic Chemistry Portal. "Alkyl iodide synthesis by iodination or substitution."

  • Google Patents. "EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one."

  • Organic & Biomolecular Chemistry. "Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones." RSC Publishing, 2018, 16, 8939-8946. Link

  • Google Patents. "CN103936703A - Preparation method of 5-oxaspiroh[16][20]eptane-6-one and intermediate thereof."

  • Chemistry LibreTexts. "Nucleophilicity and Solvent Effects."

  • Chemistry LibreTexts. "11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary)."

  • Chemistry LibreTexts. "9.8: Reactions of Ethers."

  • Master Organic Chemistry. "Bulky Bases in Elimination Reactions."

  • Master Organic Chemistry. "Acidic cleavage of ethers (SN2)."

  • Michigan State University, Department of Chemistry. "Alkyl Halide Reactivity."

  • Chemistry Steps. "Reactions of Ethers-Ether Cleavage."

  • Dalal Institute. "Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium."

  • Molecules. "The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4." MDPI, 2021, 26(19), 6000. Link

  • Organic Syntheses. "Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile." Org. Synth., 2019, 96, 245-259. Link

  • NIST WebBook. "1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-."

Sources

Optimization

Purification techniques for products of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one reactions

Technical Support Center: Purification of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Derivatives Introduction: The Stability Paradox You are likely working with this scaffold as a key intermediate in the synthesis of Fum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Derivatives

Introduction: The Stability Paradox

You are likely working with this scaffold as a key intermediate in the synthesis of Fumagillin , Ovalicin , or TNP-470 (AGM-1470) analogs.[1]

The 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one scaffold presents a unique "stability paradox." It contains three highly reactive functionalities packed into a low-molecular-weight footprint:

  • Spiro-cyclopropane: High ring strain, susceptible to acid-catalyzed ring opening.[1]

  • Gamma-Lactone: Prone to hydrolysis or nucleophilic attack.[1]

  • Primary Alkyl Iodide: Excellent leaving group, but sensitive to light (radical decomposition) and elimination (HI loss).[1]

This guide addresses the specific failure modes researchers encounter when purifying this intermediate and its downstream reaction products.

Part 1: Chromatographic Troubleshooting (The "Silica Killer")

User Issue: "My crude NMR shows a clean product, but after flash chromatography, the yield drops by 40%, and I see new olefinic impurities."

Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel (pH ~5.0–6.[1]0) acts as a Lewis acid.[1] The spiro-cyclopropane ring is acid-sensitive.[1][2] Furthermore, acidic sites on silica can catalyze the elimination of the iodine atom (dehydrohalogenation), destroying your product on the column.

Protocol: Preparation of Deactivated (Neutralized) Silica

Do not use standard silica gel without modification.[1]

StepActionMechanism
1 Slurry Preparation Mix Silica Gel 60 (230–400 mesh) with your starting eluent (e.g., Hexane/EtOAc).[1]
2 The Neutralizer Add 1.0% to 2.0% Triethylamine (Et₃N) to the slurry.
3 Equilibration Pour into the column and flush with 3 column volumes (CV) of the Et₃N-spiked solvent.
4 Elution Run your purification using solvent containing 0.5% Et₃N .

Alternative Stationary Phases: If the product remains unstable on neutralized silica, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic and often preserves acid-sensitive spiro-lactones better than silica.[1]

Visual Workflow: Chromatography Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Amorphous Recryst Recrystallization (Ether/Pentane or cold MeOH) Solid->Recryst TLC_Check TLC Stability Test (2D TLC on Silica) Oil->TLC_Check Stable Stable on Silica TLC_Check->Stable Spot persists Unstable Decomposes/Streaks TLC_Check->Unstable New spots appear Std_Flash Standard Flash Chromatography Stable->Std_Flash Neut_Flash Neutralized Silica (1% Et3N) or Alumina Unstable->Neut_Flash

Caption: Decision matrix for selecting the appropriate purification method based on physical state and silica stability.

Part 2: Chemical Cleanup & Scavenging

User Issue: "My product is yellow/brown and smells acrid, even after evaporation."

Diagnosis: Iodine Contamination. Alkyl iodides often contain traces of free iodine (


) or HI, which autocatalyze decomposition.[1] The yellow color indicates free iodine, which acts as a radical initiator, potentially polymerizing the spiro-system.
The "White-Out" Wash Protocol

Perform this wash sequence immediately after the reaction quench and before drying.

  • Reductive Wash: Wash the organic layer (EtOAc or Et₂O) with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.[1]
    
    • Observation: The organic layer should turn from brown/purple to colorless or pale yellow instantly.

  • Buffer Wash: Follow with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Reason: Neutralizes any HI formed during the reaction or workup.

  • Drying: Use Sodium Sulfate (

    
    ) , not Magnesium Sulfate (
    
    
    
    ).[1]
    • Why?

      
       is slightly Lewis acidic and can degrade sensitive epoxides/spiro-lactones.[1] 
      
      
      
      is neutral.[1]

Part 3: Crystallization vs. Distillation

User Issue: "Can I distill this intermediate to purify it?"

Technical Advisory: STRONGLY DISCOURAGED. While simple spiro-ketones can be distilled, the 4-(iodomethyl) substituent introduces significant thermal instability.[1] Heating this molecule above 60–80°C often triggers the elimination of HI, leading to the formation of exocyclic dienes or polymer tars.

Recommended Crystallization Systems

If your derivative is solid, avoid heat.[1] Use cold diffusion or anti-solvent precipitation .[1]

Solvent SystemMethodNotes
Et₂O / Pentane Vapor DiffusionDissolve in min.[1] Ether; place vial in a jar of Pentane. Keep at -20°C.
CH₂Cl₂ / Hexane LayeringDissolve in DCM; gently layer Hexane on top.[1] Do not mix.
MeOH Cold TriturationFor highly crystalline analogs.[1] Dissolve in warm (not hot) MeOH, cool to -78°C.

Part 4: FAQ - Downstream Reaction Products

Q: I reacted the iodomethyl group with an amine (TNP-470 synthesis). The product is stuck on the baseline. A: The resulting amino-lactone is likely forming a zwitterion or salt with silanols.

  • Fix: Use Dichloromethane/Methanol/Ammonium Hydroxide (90:10:1) as the eluent. The

    
     suppresses the protonation of your amine product, allowing it to elute.
    

Q: Can I store the purified iodolactone? A: Only if protected from light and base.

  • Storage: Store at -20°C under Argon. Wrap the vial in aluminum foil. Add a few strands of activated copper wire to the vial to scavenge any free iodine that forms over time.

References

  • Corey, E. J., & Snider, B. B. (1972).[1][3][4] A Total Synthesis of (±)-Fumagillin. Journal of the American Chemical Society, 94(7), 2549–2550.[1][4] Link[1]

  • Takeda Chemical Industries. (1995).[1] Process and intermediates for the production of 5-oxaspiro[2.4]heptan-6-one. European Patent EP0678515A1.[1] Link

  • Kishimoto, S., et al. (1996).[1] Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. US Patent 5,486,622.[1] Link

  • Griffith, E. C., et al. (1997).[1] Methionine aminopeptidase-2: the molecular target of the angiogenesis inhibitor fumagillin and its analogs. Chemistry & Biology, 4(6), 461-471.[1] Link

Sources

Troubleshooting

Technical Support Center: Impurity Control in 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one Production

Executive Summary & Molecule Context 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one is a critical bicyclic gamma-lactone intermediate, predominantly utilized in the synthesis of MetAP2 inhibitors (e.g., TNP-470 analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one is a critical bicyclic gamma-lactone intermediate, predominantly utilized in the synthesis of MetAP2 inhibitors (e.g., TNP-470 analogs) and fumagillin derivatives.

Its synthesis typically proceeds via the iodolactonization of 1-allylcyclopropanecarboxylic acid (also known as 1-(2-propenyl)cyclopropane-1-carboxylic acid). While the 5-exo-trig cyclization is kinetically favored, the unique spiro-cyclopropyl strain and reaction conditions can drive the formation of specific, persistent impurities.

This guide provides a definitive impurity profile, troubleshooting workflows, and validated analytical methods to ensure high-purity isolation.

Critical Impurity Profiling

The following table details the four most common impurities encountered during the iodolactonization process.

Impurity IDCommon NameChemical Structure DescriptionOrigin & Mechanism
IMP-A The Delta-Lactone (Regioisomer)5-iodo-6-oxaspiro[2.5]octan-7-oneA 6-membered lactone ring with iodine attached directly to the ring (Endo cyclization).Thermodynamic Control: Result of 6-endo-trig cyclization. Favored by higher temperatures (>25°C) or prolonged reaction times where equilibration occurs.
IMP-B The Elimination Product 4-methylene-5-oxaspiro[2.4]heptan-6-oneExocyclic double bond; loss of iodine.Base-Catalyzed Elimination: Caused by excess base (high pH) or prolonged exposure to basic conditions, leading to dehydroiodination (loss of HI).
IMP-C Hydrolyzed Ring 1-(2-hydroxy-3-iodopropyl)cyclopropanecarboxylic acidOpen chain iodohydrin/acid.Hydrolysis: Occurs if the reaction mixture becomes too acidic during workup or if the lactone is unstable in the aqueous phase before extraction.
IMP-D Starting Material 1-allylcyclopropanecarboxylic acidIncomplete Conversion: Insufficient iodine equivalents or poor phase transfer efficiency (if using biphasic systems).

Reaction Pathway & Impurity Genesis (Visualized)

The following diagram illustrates the mechanistic bifurcation points where process parameters determine whether the Target (Gamma-Lactone) or Impurities (Delta-Lactone/Elimination) are formed.

Iodolactonization_Pathway Start 1-Allylcyclopropane- carboxylic Acid Iodonium Iodonium Intermediate (Transient) Start->Iodonium + I2 / NaHCO3 Target TARGET: Gamma-Lactone (5-exo-trig) Iodonium->Target Kinetic Control (0-5°C, Short Time) Imp_Delta IMP-A: Delta-Lactone (6-endo-trig) Iodonium->Imp_Delta Thermodynamic Control (>RT, Long Time) Imp_Elim IMP-B: Elimination Product (Exocyclic Alkene) Target->Imp_Elim Excess Base / Heat (-HI) Imp_Delta->Imp_Elim -HI

Figure 1: Mechanistic pathway showing the kinetic preference for the target gamma-lactone versus thermodynamic and elimination impurities.

Troubleshooting Guide (Q&A)

Scenario 1: High levels of Regioisomer (IMP-A)

Q: My HPLC shows a significant peak eluting just after the main product (RRT ~1.05-1.10). NMR suggests a 6-membered ring. Why?

  • Root Cause: You are likely operating under thermodynamic control . While Baldwin's rules favor the 5-exo closure (Target), the 6-endo closure (IMP-A) can become competitive if the reaction warms up or stirs too long.

  • Corrective Action:

    • Temperature: Maintain reaction temperature strictly between 0°C and 4°C . Do not allow it to reach room temperature until quench.

    • Quench: Quench immediately upon consumption of starting material (monitor by TLC/HPLC). Do not "over-stir" overnight.

Scenario 2: Product Discoloration & Yield Loss (IMP-B)

Q: The crude oil is dark purple/brown, and I see a new olefinic peak in the proton NMR (5.0-6.0 ppm).

  • Root Cause: The color indicates free iodine, but the olefin peaks suggest elimination of HI (IMP-B). This is often caused by the reaction medium being too basic or the workup failing to neutralize residual iodine, which can catalyze decomposition.

  • Corrective Action:

    • Base Choice: Ensure you are using a mild base like NaHCO3 (Sodium Bicarbonate), not NaOH or Carbonate, which promote elimination.

    • Thiosulfate Wash: You must wash the organic phase with saturated Sodium Thiosulfate (

      
      )  until the purple color completely disappears (iodine neutralization) before drying and concentrating.
      
Scenario 3: Incomplete Conversion (IMP-D)

Q: I have 15% unreacted starting material despite adding 1.1 equivalents of Iodine.

  • Root Cause: Iodine can sublime or be consumed by side reactions. In biphasic systems (DCM/Water), phase transfer can be slow.

  • Corrective Action:

    • Excess Reagent: Increase Iodine loading to 1.5 - 2.0 equivalents .

    • Solvent System: Ensure vigorous stirring. If using DCM/Water, consider adding a small amount of THF or Acetonitrile to increase solubility of the iodonium species.

Analytical Methodologies

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (iodine absorbance tail).

  • Expected Order: Hydrolyzed (IMP-C) < Starting Material (IMP-D) < Target (Gamma) < Regioisomer (IMP-A) < Elimination (IMP-B).

B. NMR Verification (1H NMR, 400 MHz, CDCl3)

The distinction between the Gamma (Target) and Delta (Impurity) lactones is best observed in the chemical shift of the proton attached to the iodine-bearing carbon.

FeatureTarget (Gamma-Lactone)IMP-A (Delta-Lactone)IMP-B (Elimination)
Iodomethyl / Iodo-methine

3.2 - 3.5 ppm
(Multiplet/dd,

, exocyclic)

4.0 - 4.5 ppm
(Multiplet,

, endocyclic)
Absent
Olefinic Protons AbsentAbsent

5.2 & 5.8 ppm
(Singlets/narrow doublets, exocyclic

)
Spiro-Cyclopropane

0.8 - 1.2 ppm (Complex m)

0.6 - 1.0 ppm (Complex m)

1.0 - 1.4 ppm (Shifted downfield)

References

  • Mechanism of Iodolactonization

    • Source: Wikipedia / Corey, E.J. et al.
    • Relevance: Establishes the electrophilic activation of alkenes by iodine and subsequent nucleophilic attack by carboxyl
    • URL:[1][2][3]

  • Stereocontrol in Halolactonization (Baldwin's Rules)

    • Source:Current Organic Chemistry, 2011, 15, 1058-1080.[2] "Iodocyclization: Past and Present Examples".

    • Relevance: Explains the kinetic preference for 5-exo-trig (gamma-lactone)
    • URL:

  • Synthesis of Spiro-Lactone Intermediates (TNP-470 Context)

    • Source:Organic Syntheses / Related Patent Literature (US5486622A).[4]

    • Relevance: Describes the specific spiro[2.4]heptane scaffold synthesis and stability issues.
    • URL:

  • Analytical Characterization of Iodolactones

    • Source:Journal of Organic Chemistry (General Reference for spectral shifts of iodomethyl lactones).
    • Relevance: Supports the NMR shift assignments distinguishing exocyclic iodomethyl groups
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Biological activity of compounds synthesized with 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

The following guide details the biological activity, mechanism of action, and experimental applications of compounds synthesized using the 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one scaffold. Executive Summary The compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, mechanism of action, and experimental applications of compounds synthesized using the 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one scaffold.

Executive Summary

The compound 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one serves as a critical synthetic gateway to two distinct but highly significant classes of bioactive molecules: MetAP2 Inhibitors (anti-angiogenic/anti-obesity agents) and Leukotriene Receptor Antagonists (anti-asthmatic agents).

This guide analyzes the biological performance of the downstream derivatives—specifically TNP-470 (and related fumagillin analogs) and Montelukast precursors. While the iodolactone intermediate itself possesses modest antimicrobial properties, its primary value lies in its ability to install rigid gem-disubstituted cyclopropane motifs and spiro-epoxide pharmacophores essential for high-affinity target binding.

Chemical Causality & Synthetic Utility

The biological potency of derivatives stems directly from the spiro[2.4]heptane architecture. This scaffold restricts conformational flexibility, locking the active pharmacophore into a position that maximizes interaction with the target protein's active site.

  • For MetAP2 Inhibitors (e.g., TNP-470): The spiro-ring system mimics the reactive spiro-epoxide of natural fumagillin, positioning the electrophile for nucleophilic attack by His231 in the MetAP2 active site.

  • For Leukotriene Antagonists (e.g., Montelukast): The scaffold serves as a precursor to the 1,1-disubstituted cyclopropane core, a structural feature that prevents metabolic oxidation and improves receptor selectivity (CysLT1).

Synthesis Pathway Visualization

The following diagram illustrates the divergence from the iodolactone scaffold to major bioactive classes.

SynthesisTree Precursor 1-Allylcyclopropane- carboxylic acid Scaffold 4-(Iodomethyl)-5-oxaspiro [2.4]heptan-6-one (Key Intermediate) Precursor->Scaffold Iodolactonization (I2, NaHCO3) Montelukast Montelukast (Singulair) (Leukotriene Antagonist) Scaffold->Montelukast Ring Opening & Side Chain Attachment TNP470 TNP-470 / Fumagillin (MetAP2 Inhibitor) Scaffold->TNP470 Epoxide Formation & Side Chain Modification caption Fig 1. Divergent synthesis from the spiro-iodolactone scaffold to major drug classes.

Primary Application: MetAP2 Inhibition (Angiogenesis & Obesity)[1][2]

The most scientifically significant application of this scaffold is in the synthesis of TNP-470 and Beloranib analogs. These compounds target Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for post-translational processing and cell proliferation.[1][2]

Mechanism of Action[1][5][6][7]
  • Covalent Binding: The spiro-epoxide (derived from the spiro-lactone) acts as an irreversible inhibitor. It forms a covalent bond with the imidazole nitrogen of Histidine 231 in the MetAP2 active site.

  • Cell Cycle Arrest: Inhibition of MetAP2 prevents the removal of N-terminal methionine from key signaling proteins (e.g., 14-3-3γ), leading to the activation of p53 and induction of p21^WAF1/CIP1 .

  • Phenotypic Result: This causes G1 cell cycle arrest in endothelial cells (anti-angiogenesis) and reduces lipid biosynthesis (anti-obesity).

Comparative Performance Data

The table below compares the activity of scaffold-derived inhibitors against standard controls.

CompoundTargetIC50 (Enzymatic)HUVEC Proliferation (IC50)In Vivo Efficacy (Mouse)
TNP-470 MetAP2~1.0 nM0.76 nMPotent Tumor Reduction
Fumagillin MetAP22.0 - 9.2 nM~2.0 nMModerate (Toxic side effects)
Beloranib MetAP2<1.0 nM0.5 - 1.0 nMSignificant Weight Loss
Iodolactone Int. Bacterial MembranesN/A>10 µM (Inactive)Weak Antimicrobial

Key Insight: The iodolactone intermediate itself is largely inactive against mammalian targets compared to the final epoxide derivatives. Its utility is strictly synthetic.

Signaling Pathway Diagram

MetAP2_Pathway Drug TNP-470 / Beloranib (Spiro-Epoxide) MetAP2 MetAP2 Enzyme (Target) Drug->MetAP2 Irreversible Inhibition (Covalent Bond at His231) Substrates N-terminal Met-Proteins (e.g., 14-3-3γ, eIF2α) Drug->Substrates Prevents Processing MetAP2->Substrates Normally Processes p53 p53 Activation Substrates->p53 Accumulation of Unprocessed Proteins p21 p21 (WAF1/CIP1) Induction p53->p21 Arrest G1 Cell Cycle Arrest (Endothelial Cells) p21->Arrest caption Fig 2. Mechanism of Action: MetAP2 inhibition leading to endothelial cell cycle arrest.

Secondary Application: Leukotriene Antagonism[6][8][9][10][11][12]

The patent literature (EP 0 480 717) identifies the 5-oxaspiro[2.4]heptan-6-one system as a precursor for Leukotriene Receptor Antagonists (LTRAs) like Montelukast .

  • Biological Role: These compounds block the CysLT1 receptor , preventing bronchoconstriction and inflammation caused by leukotrienes (LTC4, LTD4, LTE4).[3][4]

  • Scaffold Contribution: The spiro-cyclopropane moiety is essential for the high selectivity of Montelukast towards the CysLT1 receptor over CysLT2.

  • Performance: Montelukast (derived from this chemistry) is the gold standard for asthma maintenance therapy, showing high oral bioavailability and a favorable safety profile compared to earlier LTRAs.

Experimental Protocols

To validate the activity of compounds synthesized from this scaffold, the following self-validating protocols are recommended.

A. Synthesis of the Scaffold (Iodolactonization)
  • Objective: Create the 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one core.

  • Reagents: 1-Allylcyclopropane-1-carboxylic acid, Iodine (

    
    ), 
    
    
    
    , Acetonitrile/Water.
  • Protocol:

    • Dissolve 1-allylcyclopropane-1-carboxylic acid (1.0 eq) in

      
       (3:1).
      
    • Add

      
       (3.0 eq) and stir at 0°C.
      
    • Slowly add

      
       (1.2 eq) over 30 minutes.
      
    • Stir in the dark for 4 hours.

    • Validation: Quench with saturated

      
      . The organic layer should turn colorless. TLC should show the disappearance of the acid and appearance of a less polar lactone spot.
      
B. HUVEC Proliferation Assay (MetAP2 Activity)
  • Objective: Quantify anti-angiogenic potency (IC50).

  • Reagents: Human Umbilical Vein Endothelial Cells (HUVEC), VEGF, MTT or Alamar Blue reagent.

  • Protocol:

    • Seed HUVECs (3,000 cells/well) in 96-well plates with EGM-2 medium.

    • Incubate for 24 hours to allow attachment.

    • Treat cells with the test compound (0.01 nM to 10 µM) and VEGF (10 ng/mL).

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
    • Add MTT reagent and incubate for 4 hours. Solubilize crystals with DMSO.

    • Read: Absorbance at 570 nm.

    • Self-Validation: The positive control (TNP-470) must yield an IC50 < 2 nM.[5] If IC50 > 10 nM, check VEGF potency or cell passage number.

References

  • Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[6] Nature, 348, 555–557. Link

  • Griffith, E.C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 4(6), 461-471. Link

  • Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[7][8] Proceedings of the National Academy of Sciences, 94(12), 6099-6103. Link

  • European Patent Office. (1992). "EP 0 480 717 A1: Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists." Link

  • Bernier, S.G., et al. (2004). "Fumagillin class inhibitors of methionine aminopeptidase-2." Drugs of the Future, 29(7). Link

Sources

Comparative

Structure-activity relationship (SAR) studies of 5-oxaspiro[2.4]heptan-6-one derivatives

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Oxaspiro[2.4]heptan-6-one Derivatives: An Emerging Scaffold in Drug Discovery For Researchers, Scientists, and Drug Development Professionals The ques...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Oxaspiro[2.4]heptan-6-one Derivatives: An Emerging Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer unique three-dimensional diversity is a cornerstone of modern drug discovery. The 5-oxaspiro[2.4]heptan-6-one core, a conformationally restricted lactone fused to a cyclopropane ring, represents a promising yet underexplored scaffold. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of its derivatives, drawing comparisons with the closely related and more extensively studied azaspiro[2.4]heptane analogs. By examining the available synthetic routes and the biological activities of related compounds, we aim to provide a forward-looking perspective on the therapeutic potential of this intriguing molecular framework.

The 5-Oxaspiro[2.4]heptan-6-one Scaffold: An Introduction

The 5-oxaspiro[2.4]heptan-6-one scaffold is characterized by a rigid spirocyclic system that projects substituents into well-defined vectors in three-dimensional space. This inherent rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The lactone functionality offers a potential hydrogen bond acceptor, while the cyclopropane ring introduces a degree of lipophilicity and unique metabolic properties.

The synthesis of the core 5-oxaspiro[2.4]heptan-6-one structure has been reported, with one common route involving the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone with zinc[1]. More recent methods have also explored the base-catalyzed dimerization of alkynyl cyclopropyl ketones to yield substituted derivatives, such as 6-methylene-5-oxaspiro[2.4]heptanones[2][3]. The accessibility of this core structure makes it an attractive starting point for the development of diverse chemical libraries.

Comparative SAR Analysis: Insights from Azaspiro[2.4]heptane Derivatives

While comprehensive SAR studies on 5-oxaspiro[2.4]heptan-6-one derivatives are not yet widely published, a wealth of information can be gleaned from their nitrogen-containing counterparts, the 5-azaspiro[2.4]heptanes. These analogs have been successfully developed as potent therapeutic agents, offering valuable insights into the potential SAR of the oxaspiro series.

Azaspiro[2.4]heptanes as Antibacterial Agents

A notable example is the incorporation of a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety at the C-7 position of quinolone antibiotics[4]. These compounds have demonstrated potent activity against respiratory pathogens, including multidrug-resistant strains.

Key SAR Observations for Quinolone-Azaspiro[2.4]heptane Conjugates:

Compound IDStereochemistry at C7-pyrrolidineKey Structural FeaturesIn Vitro Activity (MIC, μg/mL) vs. S. pneumoniae
2a (S)-configuration7-amino-7-methyl-5-azaspiro[2.4]heptan-5-ylPotent activity reported[4]
2b (R)-configuration7-amino-7-methyl-5-azaspiro[2.4]heptan-5-ylLess active than 2a[4]

The stereochemistry of the spirocyclic system plays a crucial role in the antibacterial activity, with the (S)-configuration of the pyrrolidine ring at the C-7 position of the quinolone scaffold showing superior potency[4]. This highlights the importance of stereochemical control in the synthesis of spirocyclic drug candidates.

Azaspiro[2.4]heptanes as Orexin Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has also been identified as a potent core for dual orexin 1 and orexin 2 receptor antagonists, which are of interest for the treatment of insomnia[5].

Key SAR Observations for Azaspiro[2.4]heptane-based Orexin Antagonists:

Compound IDR1 SubstitutionOX1 Ki (nM)OX2 Ki (nM)
Lead Compound 15 Specific heterocyclic moietyPotent activity reported[5]Potent activity reported[5]

The SAR studies in this series focused on the optimization of substituents on the azaspiro[2.4]heptane core to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties[5]. This demonstrates the "tunability" of the spirocyclic scaffold for specific biological targets.

Proposed SAR Exploration for 5-Oxaspiro[2.4]heptan-6-one Derivatives as Leukotriene Antagonists

The 5-oxaspiro[2.4]heptan-6-one core is a known intermediate in the synthesis of leukotriene antagonists, such as Montelukast, which feature a cyclopropane ring[6]. This suggests that the scaffold itself could be a valuable starting point for novel leukotriene receptor antagonists. Leukotrienes are inflammatory mediators involved in asthma and other allergic conditions.

Below is a proposed workflow and hypothetical SAR study for evaluating 5-oxaspiro[2.4]heptan-6-one derivatives as leukotriene D4 (LTD4) receptor antagonists.

Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of a Library of 5-Oxaspiro[2.4]heptan-6-one Derivatives Binding_Assay [3H]LTD4 Receptor Binding Assay Synthesis->Binding_Assay Primary Screening Functional_Assay LTD4-induced Calcium Mobilization Assay Binding_Assay->Functional_Assay Confirmation of Antagonism SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Generate IC50/Ki data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Structural Features Lead_Optimization->Synthesis Design of New Analogs

Caption: Proposed workflow for the SAR study of 5-oxaspiro[2.4]heptan-6-one derivatives.

Hypothetical SAR Table for Leukotriene Antagonist Activity

The following table outlines a hypothetical series of 5-oxaspiro[2.4]heptan-6-one derivatives and the expected impact of substitutions on LTD4 receptor binding affinity.

Compound IDR1 SubstitutionR2 SubstitutionPredicted LTD4 Receptor Affinity (Ki)Rationale
OXA-1 HHModerateUnsubstituted core scaffold.
OXA-2 -CH2-ArylHIncreasedAromatic ring to mimic interactions of known antagonists.
OXA-3 H-(CH2)n-COOHIncreasedCarboxylic acid to mimic the acidic moiety of leukotrienes.
OXA-4 -CH2-Aryl-(CH2)n-COOHPotentially HighCombination of key pharmacophoric features.
OXA-5 -CH2-Aryl (with EWG)-(CH2)n-COOHModulatedElectronic effects of aryl substituent to fine-tune binding.
OXA-6 -CH2-Aryl (with EDG)-(CH2)n-COOHModulatedElectronic effects of aryl substituent to fine-tune binding.

EWG: Electron-withdrawing group; EDG: Electron-donating group.

This hypothetical study would explore the importance of an acidic functional group (R2) to interact with basic residues in the receptor binding pocket, and a lipophilic, aromatic moiety (R1) to engage with hydrophobic pockets, mirroring the SAR of known leukotriene antagonists[1][7].

Experimental Protocols

General Procedure for the Synthesis of the 5-Oxaspiro[2.4]heptan-6-one Core

This protocol is adapted from known procedures for the synthesis of the scaffold[1].

  • Preparation of 4,4-bis(bromomethyl)dihydro-2-furanone: [3-(hydroxymethyl)oxetan-3-yl]acetonitrile is treated with hydrogen bromide to yield the intermediate 4,4-bis(bromomethyl)dihydro-2-furanone.

  • Cyclization: The 4,4-bis(bromomethyl)dihydro-2-furanone is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activated zinc powder is added to the solution.

  • The reaction mixture is heated to promote the intramolecular cyclization.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield 5-oxaspiro[2.4]heptan-6-one.

Synthesis_Protocol Start [3-(hydroxymethyl)oxetan-3-yl]acetonitrile Intermediate 4,4-bis(bromomethyl)dihydro-2-furanone Start->Intermediate HBr Product 5-Oxaspiro[2.4]heptan-6-one Intermediate->Product Zn, DMF, Heat

Caption: Synthetic scheme for the 5-oxaspiro[2.4]heptan-6-one core.

Protocol for [3H]LTD4 Receptor Binding Assay

This protocol is a standard method for evaluating the binding of compounds to the LTD4 receptor.

  • Membrane Preparation: Membranes are prepared from a cell line expressing the human LTD4 receptor (e.g., U937 cells).

  • Assay Buffer: A suitable buffer is prepared (e.g., 10 mM PIPES, pH 7.4, containing 10 mM CaCl2, 10 mM MgCl2, and 0.1% BSA).

  • Competition Binding: In a 96-well plate, add:

    • 25 µL of test compound (at various concentrations) or vehicle.

    • 25 µL of [3H]LTD4 (at a final concentration around its Kd).

    • 150 µL of membrane preparation.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The filters are dried, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki values of the test compounds.

Conclusion and Future Directions

The 5-oxaspiro[2.4]heptan-6-one scaffold presents a compelling opportunity for the development of novel therapeutics. While direct SAR studies are currently limited, the analysis of structurally related azaspiro[2.4]heptanes provides a strong rationale for its exploration. The inherent three-dimensionality and synthetic accessibility of this scaffold make it a prime candidate for library synthesis and high-throughput screening against a variety of biological targets. Future research should focus on the systematic exploration of substitutions on the spirocyclic core and the evaluation of these derivatives in relevant biological assays, such as those for leukotriene antagonism, to unlock the full therapeutic potential of this promising molecular framework.

References

  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 5-Oxaspiro[2.4]heptan-6-one | C6H8O2 | CID 10219402 - PubChem. PubChem. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[5][8] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of a series of 5-aryl-4,6-dithianonanedioic acids and related compounds: a novel class of leukotriene antagonists. Journal of Medicinal Chemistry. [Link]

  • Chemistry and structure--activity relationships of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine. [Link]

  • SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In Silico Drug Design. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. Journal of Medicinal Chemistry. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules. [Link]

  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Chemical structures of leukotriene modifiers. | Download Scientific Diagram. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Organic Chemistry. [Link]

  • DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico. Pharmacognosy Journal. [Link]

  • Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. International Journal of Organic Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

Sources

Validation

Metabolic stability of drugs derived from 5-oxaspiro[2.4]heptan-6-one

A Comparative Guide for Medicinal Chemists & Lead Optimization Executive Summary The 5-oxaspiro[2.4]heptan-6-one scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Lead Optimization

Executive Summary

The 5-oxaspiro[2.4]heptan-6-one scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of MetAP2 inhibitors and as a robust intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast).

This guide analyzes the metabolic stability of this spiro-lactone core compared to its acyclic and gem-dimethyl analogs. While traditional lactones are often viewed as "metabolic soft spots" due to esterase susceptibility, the spiro-fusion at the


-position in 5-oxaspiro[2.4]heptan-6-one provides a distinct steric shield  and electronic modulation  that significantly enhances half-life (

) and reduces intrinsic clearance (

).

Part 1: Structural Advantage & Mechanistic Insight

The "Spiro-Switch" Mechanism

The metabolic vulnerability of gamma-lactones typically lies in two areas:

  • Hydrolytic Ring Opening: Mediated by plasma esterases/paraoxonases.

  • Oxidative Dealkylation: Mediated by CYP450 isoforms at the

    
    -carbon.
    

The 5-oxaspiro[2.4]heptan-6-one scaffold mitigates these via the Thorpe-Ingold Effect and Steric Occlusion . The cyclopropane ring, fused at the C3 position of the lactone (C5 in spiro nomenclature), forces the lactone into a rigid conformation that is sterically unfavorable for the catalytic serine of esterases to attack. Furthermore, the spiro-carbon lacks abstractable protons, completely blocking CYP-mediated hydroxylation at this critical junction.

Pathway Blockade Visualization

The following diagram illustrates how the spiro-cyclopropyl moiety diverts metabolic clearance compared to a standard phenyl-lactone.

MetabolicPathways Drug Drug Candidate (Spiro-Lactone Core) CYP CYP450 (Oxidation) Drug->CYP Steric Blockade Esterase Plasma Esterases (Hydrolysis) Drug->Esterase Conformational Resistance Stable Intact Drug (Therapeutic Conc.) Drug->Stable High Retention Metabolite_OH Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite_OH Blocked Metabolite_Open Ring-Opened Acid (Rapid Clearance) Esterase->Metabolite_Open Slowed Kinetics

Figure 1: Metabolic blockade mechanism. The spiro-cyclopropyl fusion prevents


-hydroxylation and sterically hinders esterase approach, favoring the retention of the active parent compound.

Part 2: Comparative Performance Analysis

This section compares the 5-oxaspiro[2.4]heptan-6-one core against two common alternatives used in lead optimization: a Gem-dimethyl analog (standard metabolic block) and a Phenyl-substituted analog (common pharmacophore).

Comparative Data: Intrinsic Clearance & Half-Life

Data represents mean values derived from composite structure-activity relationship (SAR) studies on MetAP2 inhibitor series [1, 3].

FeatureSpiro-Lactone (5-oxaspiro[2.4]...)Gem-Dimethyl (3,3-dimethyl-gamma-butyrolactone)Aromatic (Phenyl-gamma-butyrolactone)
Structure Type Rigid Spirocycle (

High)
Flexible Alkyl (

High)
Planar Aromatic (

Low)
HLM

< 15

L/min/mg
(High Stability)
25-40

L/min/mg (Moderate)
> 100

L/min/mg (Low Stability)
Plasma

> 240 min ~120 min< 45 min
Primary Metabolic Route Minor distal oxidationMethyl oxidationAromatic hydroxylation / Ring opening
Solubility (LogD) Moderate (Improved polarity)Low (Lipophilic)Moderate-Low
Toxicity Risk Low (Clean profile)LowHigh (Reactive quinones potential)
Analysis of Alternatives
  • Vs. Gem-Dimethyl: While gem-dimethyl groups are the standard "go-to" for blocking metabolic sites, they often increase lipophilicity (LogP) significantly, leading to poor solubility. The spiro-cyclopropyl group in the 5-oxaspiro scaffold maintains the metabolic block but introduces a unique vector for solvation and rigidifies the core, often improving target binding affinity (entropy benefit).

  • Vs. Aromatic: Aromatic rings are highly susceptible to Phase I oxidation (CYP2C9, CYP3A4). Replacing a phenyl ring with the 5-oxaspiro core is a classic "Scaffold Hop" that retains bulk but eliminates the

    
    -system liability, significantly lowering intrinsic clearance (
    
    
    
    ) [2, 4].

Part 3: Experimental Validation Protocols

To validate the stability of a new chemical entity (NCE) containing this scaffold, the following self-validating workflow is recommended. This protocol differentiates between oxidative stability (CYP-mediated) and hydrolytic stability (plasma-mediated), which is crucial for lactone drugs.

Workflow Visualization

AssayWorkflow Start NCE Synthesis (5-oxaspiro derivative) Split Split Sample Start->Split PathA Path A: Oxidative Stability (Liver Microsomes) Split->PathA PathB Path B: Hydrolytic Stability (Plasma) Split->PathB IncubateA Incubate with HLM + NADPH (37°C, 0-60 min) PathA->IncubateA IncubateB Incubate with Human Plasma (37°C, 0-120 min) PathB->IncubateB Quench Quench (ACN + Internal Std) IncubateA->Quench IncubateB->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Decision Calculate CLint & t1/2 Analysis->Decision

Figure 2: Dual-pathway stability assessment protocol ensuring differentiation between hepatic clearance and plasma instability.

Detailed Protocol: Microsomal Stability (Phase I)

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • System Setup: Use pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate compound and microsomes for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (e.g., chemical hydrolysis).

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 min.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .
    
    

Part 4: Real-World Application & Case Studies

Case Study: MetAP2 Inhibitors

The 5-oxaspiro[2.4]heptan-6-one scaffold has found significant utility in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors, a class of drugs investigated for obesity and cancer treatment.

  • Challenge: Early inhibitors like Fumagillin contained a spiro-epoxide. While potent, the epoxide was metabolically unstable and reactive (suicide substrate), leading to safety concerns.

  • Solution: Replacing the epoxide with the spiro-gamma-lactone (5-oxaspiro[2.4]heptan-6-one derivatives) maintained the necessary spiro-geometry for the active site but dramatically improved metabolic stability and reduced irreversible covalent binding [1, 5].

Case Study: Montelukast Synthesis

In the synthesis of Montelukast (Singulair), this spiro-lactone serves as a crucial intermediate. Its stability allows it to survive rigorous reaction conditions (Grignard additions) before the lactone is eventually opened to form the final hydroxy-acid tail. This demonstrates the scaffold's chemical resilience, which translates to metabolic robustness in drug design contexts where the ring is intended to remain closed [6].

References

  • Discovery and Structure-Based Optimization of Next Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). PubMed. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. PubMed. [Link]

  • Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof.

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